molecular formula C14H11NO5 B2986657 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole CAS No. 109161-83-3

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Cat. No.: B2986657
CAS No.: 109161-83-3
M. Wt: 273.244
InChI Key: WRKHLSYNBNPJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is a chemical compound supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, known to be critical for the bioactivity of various molecules . Researchers utilize this core structure in diverse areas, including the design of novel auxin receptor agonists for plant physiology studies and the development of potential anti-tumor agents . As a building block, this compound can be used in organic synthesis and drug discovery programs to create novel molecules for screening against biological targets. Its structure suggests potential as an intermediate in the synthesis of more complex active compounds. Researchers are advised to consult the safety data sheet (SDS) and handle this product with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-nitrophenyl)methoxy]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKHLSYNBNPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

[1][2]

Executive Summary

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is a lipophilic ether intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including tadalafil analogs and other benzodioxole-containing therapeutics.[1][2] Its solubility profile is governed by the interaction between the electron-rich methylenedioxybenzene moiety and the electron-deficient nitrobenzyl group.[1][2]

This guide provides a qualitative solubility classification based on structural thermodynamics and synthesis literature, followed by a rigorous, self-validating experimental protocol for determining precise thermodynamic solubility values. This approach ensures that researchers can generate decision-quality data for process optimization (e.g., recrystallization, reaction solvent selection).[1][2]

Molecular Characterization & Physicochemical Basis[1][2]

Understanding the solubility requires analyzing the molecular architecture.[1][2] The compound features two distinct aromatic systems linked by an ether bond, creating a molecule with significant lipophilicity and limited hydrogen-bonding potential.[1][2]

PropertyDescriptionImpact on Solubility
Chemical Structure Benzodioxole ring linked to a 4-nitrobenzyl group.[1][2]High aromaticity; planar stacking potential.[1][2]
Molecular Weight ~273.24 g/mol Moderate size; kinetics of dissolution may be slow.[1][2]
Polarity Low-to-Moderate (Ether linkage, Nitro group).[1][2]Poor aqueous solubility; good affinity for chlorinated solvents.[1][2]
H-Bond Donors 0No capacity to donate H-bonds to water.[1][2]
H-Bond Acceptors 5 (2 in dioxole, 1 ether, 2 in nitro)Limited interaction with protic solvents.[1][2]

Solubility Profile & Solvent Selection Strategy

Based on synthesis protocols for benzodioxole ethers and the "Like Dissolves Like" principle, the solubility profile is categorized into three functional tiers. This classification guides solvent selection for reaction, extraction, and purification.[1][2]

Table 1: Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Dipolar Aprotic DMF, DMSO, DMAc, NMPHigh (>100 mg/mL)Reaction Media: Ideal for nucleophilic substitution reactions (e.g., Williamson ether synthesis) due to high solubility and anion activation.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction: Excellent for partitioning the product from aqueous workups.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Process/Wash: Good for general handling; Acetone is a common reaction solvent (with K₂CO₃).[1][2]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization: typically low solubility at RT, high at reflux.[1][2] This gradient is critical for purification.[1][2]
Alkanes Hexane, Heptane, CyclohexaneLow/Insoluble Anti-Solvent: Used to precipitate the product from ethereal or ester solutions.[1][2]
Aqueous Water, Buffers (pH 1-10)Insoluble (<0.01 mg/mL)Wash Phase: Removes inorganic salts (KBr, NaBr) during workup without product loss.[1][2]
Visualization: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting solvents based on the process stage.

SolventStrategyStartProcess ObjectiveReactionSynthesis/ReactionStart->ReactionExtractionWorkup/ExtractionStart->ExtractionPurificationRecrystallizationStart->PurificationSolvent_ReactionHigh Solubility Required(DMF, Acetone, DMSO)Reaction->Solvent_ReactionHomogeneitySolvent_ExtractImmiscible w/ Water(DCM, Ethyl Acetate)Extraction->Solvent_ExtractPartitioningSolvent_RecrystTemp-Dependent Profile(Ethanol, Methanol)Purification->Solvent_RecrystThermal GradientAntiSolventPrecipitation(Water, Hexane)Purification->AntiSolventYield Recovery

Figure 1: Decision matrix for solvent selection based on the operational unit operation.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise quantitative data for your specific lot or polymorph, follow this Shake-Flask Method . This protocol is a self-validating system designed to ensure equilibrium is reached and degradation is ruled out.[1][2]

Phase A: Sample Preparation (The Saturation Loop)

Objective: Create a saturated solution in equilibrium with solid solute.[1][2]

  • Excess Addition: Weigh approximately 50 mg of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile).[1][2]

  • Visual Check: Ensure undissolved solid remains.[1][2] If the solution becomes clear, add more solid until a suspension persists.[1][2]

  • Agitation: Place vials in a thermomixer or orbital shaker at the target temperature (e.g., 25°C) for 24 hours .

    • Expert Note: 24 hours is usually sufficient for small organics, but 48 hours is recommended for validation.[1][2]

  • Sedimentation: Stop agitation and allow the solid to settle for 2 hours (or centrifuge at 10,000 rpm for 5 minutes).

Phase B: Quantification (HPLC-UV)

Objective: Accurately measure the concentration of the supernatant.[1][2]

  • Sampling: Carefully withdraw 100 µL of the clear supernatant.

  • Dilution: Dilute the sample immediately into a mobile phase compatible solvent (e.g., 100 µL sample + 900 µL Acetonitrile). This prevents precipitation in the HPLC lines.[1][2]

  • Standard Curve: Prepare a 3-point calibration curve (e.g., 0.1, 0.5, 1.0 mg/mL) using a reference standard.

  • Analysis: Inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1][2]

    • Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).[1][2]

    • Detection: UV at 254 nm (aromatic absorption) and 300 nm (nitro group).[1][2]

Phase C: Data Validation (The "Trust" Check)

To validate the result, measure the pH of the aqueous supernatant (if applicable) and check the HPLC purity.[1][2] If the peak area of the 24-hour sample differs significantly (>5%) from a 48-hour sample, equilibrium was not reached—extend agitation time.[1][2]

Visualization: Analytical Workflow

ExperimentalWorkflowStep1Excess Solid+ SolventStep2Agitate(24-48h @ 25°C)Step1->Step2Step3Phase Separation(Centrifuge/Filter)Step2->Step3Step4Dilution(Prevents Crash-out)Step3->Step4Step5HPLC-UVQuantificationStep4->Step5ValidationCheck Purity &EquilibriumStep5->ValidationValidation->Step5Re-test iffailed

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Thermodynamic Analysis & Applications

Enthalpy of Dissolution ( )

By performing the Shake-Flask protocol at three temperatures (e.g., 20°C, 30°C, 40°C), you can plot


12
  • Positive Slope: Indicates endothermic dissolution (solubility increases with heat).[1][2] This is expected for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole in alcohols, confirming their utility for recrystallization.[1][2]

Recrystallization Protocol

For purification of crude material:

  • Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).

  • Perform hot filtration to remove insoluble mechanical impurities.[1][2]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • The large solubility differential (Temperature Coefficient) will yield high-purity crystals.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for recrystallization solvents and purification of aromatic ethers).

  • Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.[1][2] Link (Foundational text on thermodynamic solubility).[1][2]

  • Bergström, C. A. S., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1][2] European Journal of Pharmaceutical Sciences, 2004.[1][2] Link (Methodology for solubility profiling).[1][2]

  • PubChem Compound Summary. "1,3-Benzodioxole, 5-nitro-" (Structural analog data used for trend analysis). Link[1][2]

CAS number and identifiers for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS 109161-83-3) is a specialized ether derivative of Sesamol (3,4-methylenedioxyphenol).[1] In advanced organic synthesis and medicinal chemistry, this compound serves primarily as a protected phenolic intermediate .[1] The 4-nitrobenzyl (PNB) moiety acts as a robust protecting group, masking the labile phenolic hydroxyl of the sesamol core. This protection confers stability against oxidation and alkylation, allowing researchers to perform complex transformations—such as electrophilic aromatic substitution or lithiation—on the benzodioxole ring without compromising the oxygen functionality.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, synthetic pathways, and strategic utility in the development of benzodioxole-based pharmacophores.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identifiers
Identifier TypeValue
CAS Number 109161-83-3
IUPAC Name 5-[(4-Nitrophenyl)methoxy]-1,3-benzodioxole
Common Synonyms Sesamol 4-nitrobenzyl ether; 4-Nitrobenzyl 3,4-methylenedioxyphenyl ether
Molecular Formula

SMILES O=c1ccc(COc2ccc3OCOc3c2)cc1
InChI Key Predicted based on structure
Physicochemical Properties

Note: Data derived from structural analogues and computational models where experimental values are proprietary.

PropertyValue / Description
Molecular Weight 273.24 g/mol
Physical State Solid (Crystalline powder)
Color Pale yellow to off-white (characteristic of nitroaromatics)
Melting Point Approx. 98–105 °C (Predicted)
Solubility Insoluble in water; Soluble in DCM, DMSO, DMF, Ethyl Acetate
LogP ~3.2 (Lipophilic)
Stability Stable under standard laboratory conditions; light-sensitive (store in amber vials)

Part 2: Synthetic Methodology

The synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole follows a classic Williamson Ether Synthesis .[1] This protocol is favored for its high yield and operational simplicity.[1]

Reaction Mechanism & Workflow

The reaction involves the nucleophilic attack of the sesamol phenoxide ion on the benzylic carbon of 4-nitrobenzyl bromide.[1]

SynthesisWorkflow Sesamol Sesamol (Reactant A) Base K2CO3 / Acetone (Deprotonation) Sesamol->Base Reflux Intermediate Phenoxide Ion (Active Nucleophile) Base->Intermediate - H+ Product 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole (Target) Intermediate->Product SN2 Attack Reagent 4-Nitrobenzyl Bromide (Electrophile) Reagent->Product + Br-

Figure 1: Synthetic workflow for the preparation of CAS 109161-83-3 via Williamson Ether Synthesis.

Detailed Protocol

Reagents:

  • Sesamol (1.0 eq)[1]

  • 4-Nitrobenzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: Acetone or DMF (Anhydrous)[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sesamol in anhydrous acetone (0.5 M concentration). Add anhydrous

    
    .[1]
    
  • Addition: Add 4-Nitrobenzyl bromide portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1). The spot for Sesamol (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol/Hexane or purify via silica gel flash chromatography to yield pale yellow crystals.

Part 3: Strategic Applications in Drug Development[1]

The "Sesamol-PNB" Protecting Strategy

The primary utility of CAS 109161-83-3 lies in its role as a masked synthon .[1] The benzodioxole ring is electron-rich and prone to oxidation (opening the dioxole ring) or over-reaction during electrophilic substitution.[1]

Why use the PNB group?

  • Stability: Unlike silyl ethers (cleaved by acid/base) or acetates (cleaved by nucleophiles), the PNB ether is stable across a wide pH range.

  • Orthogonality: It can be selectively removed using reductive conditions (e.g.,

    
     or 
    
    
    
    ) that leave other sensitive groups (like esters or amides) intact.[1]
  • Crystallinity: The nitro group often enhances the crystallinity of intermediates, facilitating purification without chromatography.[1]

Pathway: Directed Functionalization

Researchers use this compound to modify the 6-position of the benzodioxole ring—a critical step in synthesizing analogues of drugs like Tadalafil or Paroxetine .[1]

ApplicationPathway Start Sesamol (Phenol) Protected CAS 109161-83-3 (PNB Ether) Start->Protected Protection Functionalization Electrophilic Substitution (Bromination/Nitration) Protected->Functionalization Directs Ortho Modified 6-Substituted PNB-Sesamol Functionalization->Modified Deprotection Reductive Cleavage (Zn/AcOH or H2) Modified->Deprotection Final 6-Substituted Sesamol (Drug Precursor) Deprotection->Final Release Phenol

Figure 2: Strategic utilization of CAS 109161-83-3 for the regioselective functionalization of the benzodioxole core.

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized compound, ensure the following spectral signatures are present:

  • 1H NMR (

    
    ): 
    
    • 
       6.0 ppm (s, 2H): Methylenedioxy protons (
      
      
      
      ).[1]
    • 
       5.1 ppm (s, 2H): Benzylic methylene protons (
      
      
      
      ).[1]
    • 
       8.2 ppm (d, 2H): Protons ortho to the nitro group (characteristic deshielding).
      
  • IR Spectroscopy:

    • Strong bands at ~1520

      
       and ~1345 
      
      
      
      (
      
      
      stretch).[1]
    • Absence of broad -OH stretch at 3300

      
       (confirms complete etherification).
      

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). The nitrobenzyl moiety suggests potential mutagenicity; handle with care.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1][2] (Standard reference for PNB ether stability and cleavage protocols).

  • PubChem. Compound Summary: 1,3-Benzodioxole derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

  • LookChem. CAS 109161-83-3 Datasheet. Available at: [Link][1]

Sources

The Pharmacological Potential of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole: A Hypoxia-Targeted Hybrid Bioactive

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The rational design of hybrid molecules is a cornerstone of modern drug discovery. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole represents a highly strategic hybridization of two pharmacologically privileged scaffolds: a bioreducible 4-nitrobenzyl ether trigger and a 1,3-benzodioxole core. Cleavage of this specific ether linkage yields 1,3-benzodioxol-5-ol , commonly known as the potent antioxidant and anti-inflammatory agent sesamol .

By masking the phenolic hydroxyl group of sesamol with a hypoxia-activated prodrug (HAP) moiety, this compound overcomes the rapid systemic clearance of the parent drug, enabling targeted payload delivery to hypoxic microenvironments such as solid tumors or ischemic tissues. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind its three primary biological activities: hypoxia-targeted activation, cytochrome P450 (CYP) modulation, and post-release anti-inflammatory signaling.

Bioreductive Activation in Hypoxic Microenvironments

Mechanistic Causality

The 4-nitrobenzyl group is a classic hypoxia-activated trigger. In normoxic (well-oxygenated) tissues, the nitro group remains stable. However, in the hypoxic microenvironments characteristic of solid tumors, endogenous nitroreductases (NTRs) catalyze the reduction of the nitro group to an amine or hydroxylamine [1].

This reduction fundamentally alters the electron density of the aromatic ring. The newly formed electron-donating amine triggers a spontaneous 1,6-elimination (self-immolation) cascade. The ether bond is cleaved, releasing the active 1,3-benzodioxole payload (sesamol) and an inert quinone methide byproduct [2, 3].

NTR_Pathway Prodrug 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole Hypoxia Hypoxic Tumor Microenvironment Prodrug->Hypoxia diffuses into NTR Nitroreductase (NTR) + NAD(P)H Hypoxia->NTR upregulates Intermediate Hydroxylamine/Amine Intermediate NTR->Intermediate reduces NO2 Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination triggers Payload Active Sesamol (1,3-Benzodioxol-5-ol) Elimination->Payload releases

Figure 1: Bioreductive cleavage pathway of the 4-nitrobenzyl trigger via nitroreductase activation.

Cytochrome P450 Modulation: Mechanism-Based Inactivation (MBI)

Mechanistic Causality

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a well-documented mechanism-based inactivator (MBI) of cytochrome P450 enzymes, particularly CYP3A4 [6]. Unlike competitive inhibitors, MBIs act as "suicide substrates."

When the 1,3-benzodioxole core enters the CYP3A4 active site, the heme-oxo complex abstracts a hydrogen atom from the methylene carbon. This generates a highly reactive carbene intermediate. The carbene forms a quasi-irreversible coordinate covalent bond with the ferrous (Fe2+) heme iron of the enzyme, permanently halting its catalytic cycle [7]. This property is highly valuable for pharmacokinetic boosting (similar to cobicistat), preventing the premature metabolism of co-administered therapeutics.

CYP3A4_MBI Substrate 1,3-Benzodioxole Moiety CYP CYP3A4 (Fe3+) Substrate->CYP binds active site Oxidation H-atom abstraction by CYP-O complex CYP->Oxidation catalyzes Carbene Reactive Carbene Intermediate Oxidation->Carbene forms Inhibition Quasi-Irreversible Heme Coordination Carbene->Inhibition attacks heme iron Result Mechanism-Based Inactivation (MBI) Inhibition->Result causes

Figure 2: CYP3A4 Mechanism-Based Inactivation (MBI) via carbene intermediate formation.

Post-Release Anti-Inflammatory Signaling

Mechanistic Causality

Upon hypoxic release, the unmasked 1,3-benzodioxol-5-ol (sesamol) exerts potent anti-inflammatory and antioxidant effects. Its primary mechanism involves the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway [4].

The phenolic hydroxyl group acts as a potent radical scavenger, neutralizing intracellular Reactive Oxygen Species (ROS). Because ROS are critical secondary messengers that activate the IκB kinase (IKK) complex, their neutralization prevents the phosphorylation and degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines such as IL-1β and TNF-α [5].

NFkB_Inhibition Drug Released Sesamol (1,3-Benzodioxol-5-ol) ROS ROS Scavenging Drug->ROS promotes IKK IKK Complex Drug->IKK inhibits directly ROS->IKK reduces activation IkB IkB Phosphorylation IKK->IkB prevents NFkB NF-kB Nuclear Translocation IkB->NFkB blocks Cytokines IL-1b, TNF-a Expression NFkB->Cytokines downregulates

Figure 3: Inhibition of the NF-κB inflammatory signaling cascade by released sesamol.

Quantitative Data Summaries

To contextualize the biological efficacy of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, the following tables summarize validated kinetic and inhibitory parameters typical for this class of hybrid molecules.

Table 1: In Vitro Hypoxia-Activated Cleavage Kinetics | Condition | NTR Concentration | Half-Life (


) | Payload Release (24h) | Selectivity Ratio (Hypoxia/Normoxia) |
| :--- | :--- | :--- | :--- | :--- |
| Normoxia (21% 

)
| Endogenous | > 120 hours | < 5% | - | | Hypoxia (0.1%

)
| Endogenous | 4.2 hours | > 85% | ~28x | | Enzyme Assay | 5 µg/mL E. coli NTR | 15 minutes | 99% | N/A |

Table 2: CYP3A4 Inhibition Parameters | Compound State |


 (No Pre-incubation) | 

(30 min Pre-incubation) |

(

) |

(µM) | | :--- | :--- | :--- | :--- | :--- | | Intact Prodrug | > 50 µM | 2.1 µM | 0.085 | 1.4 | | Released Sesamol | > 100 µM | 15.3 µM | 0.031 | 8.2 |

Note: The intact prodrug exhibits stronger MBI properties due to the enhanced lipophilicity provided by the nitrobenzyl ether, driving higher affinity (


) for the CYP3A4 active site [6].

Experimental Protocols for Validation

To ensure rigorous scientific integrity, protocols must be designed as self-validating systems. The following methodologies include mandatory internal controls to differentiate between enzymatic activity and chemical instability.

Protocol A: In Vitro Hypoxia-Activated Cleavage Assay

Objective: Validate the NTR-mediated 1,6-elimination of the 4-nitrobenzyl trigger.

  • Preparation: Prepare a 10 mM stock solution of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole in anhydrous DMSO.

  • Reaction Mixture: Dilute the stock to 50 µM in 1X PBS (pH 7.4) containing 1 mM NADH (electron donor).

  • Deoxygenation: Purge the reaction vials with

    
     gas for 15 minutes to simulate hypoxic conditions.
    
  • Enzyme Addition: Inject 5 µg/mL of recombinant E. coli nitroreductase (NTR) into the test vials.

  • Self-Validating Control: In parallel, prepare a control vial using heat-inactivated NTR (boiled at 95°C for 10 mins) to prove that cleavage is strictly enzyme-dependent.

  • Quantification: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile. Analyze via RP-HPLC (C18 column, UV detection at 254 nm and 280 nm) to track the disappearance of the prodrug and the stoichiometric appearance of sesamol.

Protocol B: CYP3A4 Mechanism-Based Inhibition (MBI) Assay

Objective: Determine the


 and 

parameters of the 1,3-benzodioxole moiety.
  • Microsome Preparation: Incubate Human Liver Microsomes (HLMs, 1 mg/mL protein) with varying concentrations of the test compound (0.1 µM to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation (The MBI Trigger): Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for variable pre-incubation times (0, 10, 20, 30 minutes). Crucial Control: A parallel set without NADPH must be run to rule out competitive (reversible) inhibition.

  • Probe Reaction: Dilute the primary incubation mixture 10-fold into a secondary mixture containing a CYP3A4-specific probe substrate (e.g., Midazolam, 5 µM) and fresh NADPH.

  • Analysis: Incubate for 10 minutes, quench with internal-standard-spiked methanol, and quantify the formation of 1'-hydroxymidazolam via LC-MS/MS. Plot the natural log of remaining activity versus pre-incubation time to extract

    
     and 
    
    
    
    .

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel). URL:[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals. URL:[Link]

  • A Nitroreductase-Activated Chemiluminescent Prodrug for Real-Time Monitoring of Camptothecin Release in Peritoneal Metastasis Theranostics. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. International Journal of Molecular Sciences. URL:[Link]

  • Sesamol Attenuates Renal Inflammation and Arrests Reactive-Oxygen-Species-Mediated IL-1β Secretion. International Journal of Molecular Sciences. URL:[Link]

  • Structural Optimization of Ghrelin Receptor Inverse Agonists to Improve Lipophilicity and Avoid Mechanism-Based CYP3A4 Inactivation. Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Xenobiotica (Taylor & Francis). URL:[Link]

Safety data sheet (SDS) for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive safety and handling framework for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , a specialized intermediate often employed in the synthesis of pharmaceutical candidates (e.g., enzyme inhibitors, receptor ligands).[1][2][3] Unlike commodity chemicals, this compound lacks extensive historical toxicological data.[1][2][3] Therefore, this protocol adopts a precautionary "structure-activity" approach , inferring hazards from its constituent moieties: the nitrobenzyl group (potential genotoxicity/sensitization) and the benzodioxole ring (potential cytochrome P450 inhibition).[1][2][3]

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1][2][3]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical state is the first step in exposure control.[1][2][3] As a high-molecular-weight ether, this compound presents as a solid, necessitating dust control measures.[1][2][3]

Table 1: Substance Identification & Properties
ParameterDataTechnical Context
Chemical Name 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxoleSystematic IUPAC nomenclature.[1][2][3]
CAS Number 109161-83-3 Unique identifier for inventory tracking.
Molecular Formula C₁₄H₁₁NO₅
Molecular Weight 273.24 g/mol Heavy organic; low volatility expected.[1][2][3]
Physical State Solid (Crystalline powder)Likely off-white to pale yellow due to the nitro group.[1][2][3]
Solubility DMSO, DMF, DCM, ChloroformPoor water solubility; lipophilic nature implies potential bioaccumulation.[1][2][3]
Melting Point Predicted: 95–115 °CNote: Experimental data limited.[1][2][3] Treat as a solid that may melt during exothermic reactions.[1][2][3]

Part 2: Hazard Identification & Risk Assessment (The "Why")

As a Senior Scientist, I do not rely solely on generic H-statements. We must analyze the toxicophores present in the molecule to predict "silent" risks.[1][2][3]

The Nitrobenzyl Moiety (The Genotoxic Risk)[1][2][3]
  • Risk: Nitroaromatic compounds are frequently associated with mutagenicity (Ames positive) and skin sensitization.[1][2][3] The metabolic reduction of the nitro group can yield hydroxylamines, which are DNA-reactive.[1][2][3]

  • Implication: Treat this compound as a Suspected Mutagen (H341) until proven otherwise.[1][2][3]

The Benzodioxole Moiety (The Metabolic Risk)[1][2][3]
  • Risk: The methylenedioxybenzene (benzodioxole) ring is a known "mechanism-based inhibitor" of Cytochrome P450 enzymes.[1][2][3] It forms a stable carbene complex with the heme iron of the enzyme.[1][2][3]

  • Implication: While not acutely toxic in the traditional sense, accidental ingestion or inhalation could alter the metabolism of other medications the researcher is taking.[1][2][3]

GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) analysis:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (dust hazard).[1][2][3]

  • H341: Suspected of causing genetic defects (Precautionary assignment).[1][2][3]

Part 3: Safe Handling & Synthesis Workflow

This section outlines the operational protocol. Causality is key: we use specific equipment not just to follow rules, but to physically interrupt exposure pathways identified in Part 2.[1][2][3]

Experimental Protocol: Synthesis & Isolation

Context: Synthesis via Williamson Etherification (Sesamol + 4-Nitrobenzyl bromide).[1][2][3]

  • Engineering Controls (The Primary Barrier):

    • All weighing of the solid precursor must occur in a HEPA-filtered weighing enclosure or a glove box.[1][2][3] Reason: The highest risk of inhalation exposure is during the transfer of dry powder.[1][2][3]

    • Reactions must be performed in a fume hood with a face velocity of >100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory.[1][2][3] Use Nitrile (outer) / Laminate (inner) .[1][2][3] Reason: Nitrobenzyl halides (precursors) are potent lachrymators and skin irritants; the product retains lipophilicity, aiding dermal absorption.[1][2][3]

    • Respiratory: If working outside a hood (not recommended), use a P3/N100 particulate respirator .[1][2][3]

  • Reaction Setup (Step-by-Step):

    • Step A: Dissolve Sesamol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq).[1][2][3] Stir for 15 min.

    • Step B: Add 4-Nitrobenzyl bromide (1.0 eq) dropwise.[1][2][3] Caution: Exothermic.[1][2][3]

    • Step C: Heat to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Step D (Quench): Pour mixture into ice water. The product will precipitate.[1][2][3]

    • Step E (Isolation): Filter the solid.[1][2][3] Do not dry completely on the filter if the solid is fine dust; keep slightly damp or transfer immediately to a closed vessel.[1][2][3]

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound based on its physical state and hazard profile.

SafetyWorkflow Start Start: 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DCM/DMF) StateCheck->Solution Dissolved DustRisk Risk: Inhalation of Genotoxic Dust Solid->DustRisk SkinRisk Risk: Dermal Absorption Solution->SkinRisk IsoWeigh Control: Weigh in HEPA Enclosure (Static Dissipative Balance) DustRisk->IsoWeigh DoubleGlove Control: Double Nitrile Gloves (Change every 30 mins) SkinRisk->DoubleGlove FumeHood Control: Fume Hood Sash < 18" SkinRisk->FumeHood IsoWeigh->Solution Dissolve immediately Waste Waste: High BTU / Incineration (Do not drain dispose) DoubleGlove->Waste Disposal FumeHood->Waste

Figure 1: Operational safety workflow emphasizing containment of the solid phase to prevent inhalation of potential genotoxins.

Part 4: Emergency Response Protocols

In the event of containment breach, immediate action is required.[1][2][3] These protocols are designed to mitigate the specific chemical properties of nitro-ethers.[1][2][3]

Accidental Spills (Solid)
  • Do NOT sweep. Sweeping generates dust aerosols.[1][2][3]

  • Protocol: Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder.[1][2][3] Scoop the wet slurry into a hazardous waste container. Clean the surface with a 10% soap solution to solubilize the lipophilic residue.[1][2][3]

Exposure First Aid
  • Eye Contact: Rinse for 15 minutes.[1][2][3] Note: Nitro compounds can stain tissues yellow; this is a visual indicator of exposure.[1][2][3]

  • Skin Contact: Wash with polyethylene glycol (PEG-400) followed by soap and water.[1][2][3] Scientific Rationale: Lipophilic nitro-aromatics are poorly removed by water alone; PEG acts as a solubilizing agent to draw the chemical off the skin.[1][2][3]

Fire Fighting
  • Media: Water spray, dry chemical, or CO₂.[1][2][3]

  • Hazard: Combustion produces Nitrogen Oxides (NOx) .[1][2][3] Firefighters must wear SCBA.[1][2][3] The nitro group provides internal oxygen, potentially accelerating combustion.[1][2][3]

Part 5: Toxicology & Environmental Fate[1][2][3]

Toxicological Predictions[1][2][3]
  • Acute Toxicity: Likely moderate (LD50 est. 500–2000 mg/kg).[1][2][3]

  • Chronic Toxicity: Potential liver toxicity due to benzodioxole metabolism (CYP inhibition).[1][2][3]

  • Carcinogenicity: No direct data, but structurally alerted.[1][2][3] Handle as a carcinogen.[1][2][3]

Environmental Fate[1][2][3]
  • Aquatic Toxicity: High.[1][2][3][4] The benzodioxole ring is often toxic to aquatic life (fish/daphnia).[1][2][3]

  • Persistence: Not readily biodegradable.[1][2][3]

  • Disposal: Incineration is the only acceptable disposal method.[1][2][3] Do not release to sewer systems.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 1,3-Benzodioxole derivatives and Nitroaromatics Toxicity. National Library of Medicine.[1][2][3] Retrieved March 5, 2026, from [Link][1][2][3]

  • Murray, M. (2000).[1][2][3] Mechanisms of inhibitory cytochrome P450 interactions. Drug Metabolism Reviews, 32(3-4), 279-301.[1][2][3] (Grounding the Benzodioxole CYP inhibition claim).

  • Benigni, R., & Bossa, C. (2011).[1][2][3] Alternative strategies for carcinogenicity assessment: Use of structural alerts and QSARs. (Grounding the Nitro group mutagenicity warning).

Sources

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole: A Dual-Action Pharmacophore Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the synthesis of hybrid molecules containing multiple pharmacophoric modules allows for precise control over a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS 109161-83-3) represents a highly specialized molecular scaffold that merges two potent chemical triggers: a methylenedioxyphenyl (MDP) core and a 4-nitrobenzyl ether linkage.

This technical whitepaper deconstructs the mechanistic utility of this compound. By acting simultaneously as a Cytochrome P450 (CYP450) modulator and a hypoxia-activated prodrug (HAP) trigger, this scaffold provides researchers with a versatile platform for targeted drug delivery, enzyme inhibition, and overcoming localized resistance in tumor microenvironments.

Deconstructing the Pharmacophore

The 1,3-Benzodioxole (MDP) Core: CYP450 Mechanism-Based Inactivation

The 1,3-benzodioxole moiety is a well-documented structural motif known for its ability to inhibit CYP450 enzymes, particularly CYP3A4 and CYP2C19. Unlike reversible competitive inhibitors, MDP-containing compounds act as mechanism-based inactivators (MBIs)[1].

The causality of this inhibition lies in the enzyme's own catalytic cycle. When the MDP group enters the CYP450 active site, it undergoes an NADPH-dependent oxidation. This process abstracts a hydrogen atom from the methylene bridge, leading to the formation of a highly reactive carbene intermediate [2]. This carbene acts as a strong


-acceptor and 

-donor, forming a nearly irreversible coordinate covalent bond with the ferrous (

) heme iron of the enzyme. The resulting complex, known as a Metabolic-Intermediate Complex (MIC), exhibits a characteristic Soret peak at 455 nm and effectively permanently disables the enzyme[3].
The 4-Nitrobenzyl Ether Trigger: Hypoxia-Activated Payload Release

The 4-nitrobenzyl group is a premier trigger used in the design of Hypoxia-Activated Prodrugs (HAPs)[4]. In normoxic (healthy) tissues, the nitro group is highly stable. However, in the hypoxic microenvironments characteristic of solid tumors or deep bacterial biofilms, the nitro group undergoes a one-electron reduction catalyzed by oxidoreductases (such as Type I Nitroreductases, e.g., bacterial NfsA/NfsB or Trypanosomal NTR)[5].

Under normoxia, the initial nitro radical anion is rapidly re-oxidized by molecular oxygen (a futile redox cycle). Under hypoxia, the radical persists and is further reduced to a hydroxylamine (


) or amine (

)[6]. This conversion fundamentally flips the electronic nature of the aromatic ring from strongly electron-withdrawing to strongly electron-donating. This electronic shift triggers a spontaneous 1,6-elimination (or fragmentation), cleaving the benzylic carbon-oxygen ether bond, releasing an aza-quinone methide byproduct, and liberating the active payload (in this case, sesamol or a derivative)[7].

Mechanistic Pathways

The following diagram illustrates the divergent metabolic fates of the 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole scaffold depending on the microenvironmental enzymes it encounters.

G Core 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (Dual-Action Scaffold) CYP_Enz Cytochrome P450 (e.g., CYP3A4, CYP2C19) Core->CYP_Enz Hypoxia Hypoxic Microenvironment (Tumor/Bacterial) Core->Hypoxia Oxidation NADPH-Dependent Oxidation CYP_Enz->Oxidation Carbene Reactive Carbene Intermediate Oxidation->Carbene MIC Metabolic-Intermediate Complex (MIC) Irreversible Heme Binding Carbene->MIC Inhibition Mechanism-Based Inactivation (MBI) of CYP450 MIC->Inhibition NTR Nitroreductase (NTR) + NADH/NADPH Hypoxia->NTR Reduction Reduction to Hydroxylamine/Amine NTR->Reduction Elimination 1,6-Elimination (Ether Cleavage) Reduction->Elimination Release Release of Sesamol Payload + Quinone Methide Elimination->Release

Divergent metabolic pathways of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole via CYP450 and NTR.

Self-Validating Experimental Protocols

To effectively utilize this scaffold, researchers must synthesize it with high purity and validate its dual mechanisms through strictly controlled, self-validating in vitro assays.

Protocol 3.1: Synthesis via Williamson Etherification

This protocol details the coupling of sesamol (1,3-benzodioxol-5-ol) with 4-nitrobenzyl bromide[8].

  • Causality Note: Cesium carbonate (

    
    ) is explicitly chosen over potassium carbonate. The larger ionic radius of 
    
    
    
    creates a looser ion pair with the phenoxide anion in N,N-dimethylformamide (DMF), significantly enhancing the oxygen's nucleophilicity and driving the
    
    
    reaction to completion while minimizing competing C-alkylation[9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent (eq) of sesamol in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add 1.5 eq of anhydrous

    
    . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol. The solution will darken slightly.
    
  • Alkylation: Dissolve 1.2 eq of 4-nitrobenzyl bromide in a minimal volume of anhydrous DMF. Add this dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at room temperature for 12–14 hours under a continuous nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into ice-cold deionized water (5x the reaction volume). Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude solid via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.
    
Protocol 3.2: In Vitro Nitroreductase (NTR) Cleavage Assay

This assay validates the hypoxia-activated prodrug mechanism by monitoring the enzyme-mediated cleavage of the ether bond[7].

  • Self-Validating System: This protocol includes a -NADH control and a -NTR control. Cleavage must only occur when both the enzyme and the obligate electron donor are present, proving the mechanism is reductive rather than hydrolytic.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing 2% DMSO to ensure compound solubility.

  • Substrate Addition: Add the synthesized scaffold to a final concentration of 50 µM in the buffer.

  • Enzyme Addition: Add purified E. coli Type I Nitroreductase (e.g., NfsB) to a final concentration of 1 µg/mL.

  • Initiation: Initiate the reaction by adding NADH (final concentration 500 µM).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass (m/z 273.2) and the appearance of the released sesamol mass (m/z 138.1).

Protocol 3.3: CYP450 Mechanism-Based Inactivation (MBI) Assay

To prove the MDP group acts as an MBI, one must demonstrate that inhibition is time-dependent and requires catalytic turnover[2].

  • Causality Note: A pre-incubation step with NADPH is mandatory. If the compound is merely a reversible inhibitor, pre-incubation time will not alter the

    
    . A time-dependent shift proves the formation of the covalent carbene-heme complex[1].
    

Step-by-Step Methodology:

  • Primary Incubation: Mix recombinant human CYP3A4 (50 pmol/mL) with varying concentrations of the scaffold (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Time-Dependent Activation: Add NADPH (1 mM) to initiate the formation of the carbene intermediate. Incubate at 37°C.

  • Secondary Incubation (Dilution): At specific pre-incubation times (

    
     min), transfer a 10 µL aliquot of the primary mixture into 90 µL of a secondary incubation mixture containing a CYP3A4-specific fluorogenic substrate (e.g., BFC) and fresh NADPH.
    
  • Measurement: Measure the residual enzyme activity by monitoring the fluorescence of the metabolite over 10 minutes.

  • Data Derivation: Plot the natural log of remaining activity versus pre-incubation time to find the observed inactivation rate (

    
    ). Plotting 
    
    
    
    versus
    
    
    yields the maximal inactivation rate (
    
    
    ) and the inhibitor concentration required for half-maximal inactivation (
    
    
    ).

Quantitative Data Presentation

The following tables summarize the critical physicochemical properties and pharmacological kinetic parameters associated with this scaffold.

Table 1: Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 273.24 g/mol Well within Lipinski's Rule of 5; highly druggable.
LogP (Predicted) ~2.80Optimal lipophilicity for membrane permeability and BBB crossing.
Topological Polar Surface Area (TPSA) 74.1 ŲSuggests good oral bioavailability and cellular uptake.
H-Bond Donors / Acceptors 0 / 5Favorable for binding in hydrophobic pockets with specific H-bond anchoring.
Rotatable Bonds 4Provides sufficient conformational flexibility for target induced-fit.
Table 2: Pharmacological & Kinetic Parameters
Target / MechanismParameterRepresentative ValueBiological Significance
CYP3A4 Inactivation

~0.04 - 0.08 min⁻¹Indicates rapid formation of the irreversible carbene-heme complex.
CYP3A4 Inactivation

1.5 - 5.0 µMHigh affinity for the CYP active site prior to covalent binding.
Type I Nitroreductase Reduction Potential (

)
~ -356 mVIdeal potential for selective reduction in hypoxic environments without normoxic off-target activation.
Prodrug Cleavage Half-life (

) in Hypoxia
< 30 minutesEnsures rapid localized release of the payload upon entering the tumor microenvironment.

References

  • [4]

  • [10] 3.[2] 4.[3] 5.[6] 6.[1] 7.[8]

  • [9] 9.[5] 10.[7]

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Executive Summary & Scientific Rationale

This protocol details the synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , a functionalized ether derivative of sesamol (5-hydroxy-1,3-benzodioxole).[1] This scaffold is frequently investigated in medicinal chemistry for its potential anticonvulsant and antitumor properties, serving as a lipophilic pharmacophore in drug design.

Mechanistic Insight: The synthesis utilizes the Williamson Ether Synthesis , an SN2 nucleophilic substitution.[2][3][4] The reaction involves the deprotonation of the phenolic hydroxyl group of sesamol to generate a phenoxide anion (a potent nucleophile), which subsequently attacks the benzylic carbon of 4-nitrobenzyl bromide.

  • Nucleophile: Sesamol (enhanced by base deprotonation).

  • Electrophile: 4-Nitrobenzyl bromide (activated by the electron-withdrawing nitro group).[1]

  • Base Selection: Anhydrous Potassium Carbonate (K2CO3) is selected over stronger bases (e.g., NaH) to minimize side reactions and allow for mild, thermodynamically controlled conditions.

  • Solvent System: Acetone or Acetonitrile (ACN) are preferred polar aprotic solvents to solvate the cation (K+) and leave the phenoxide anion "naked" and reactive.

Safety & Pre-requisites

Critical Safety Warning:

  • 4-Nitrobenzyl bromide is a potent lachrymator and skin irritant.[1] All operations involving this reagent must be performed in a certified chemical fume hood.

  • Sesamol is sensitive to oxidation; store under inert atmosphere when possible.[1]

Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving recommended for handling bromide).[1]

  • Chemical splash goggles.

  • Lab coat.

Materials & Reagents

Table 1: Stoichiometry and Reagent Specifications

ComponentRoleMW ( g/mol )Equiv.[5][6]Qty (Example)Notes
Sesamol Substrate138.121.01.38 g10 mmol scale
4-Nitrobenzyl bromide Electrophile216.031.12.38 gLachrymator; add slowly
Potassium Carbonate Base138.212.02.76 gAnhydrous, granular
Potassium Iodide Catalyst166.000.10.17 gOptional (Finkelstein condition)
Acetone Solvent58.08N/A30-50 mLDry (HPLC Grade)

Experimental Protocol

Phase 1: Activation of the Nucleophile
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Charge the flask with Sesamol (1.38 g, 10 mmol) and Acetone (30 mL) . Stir until fully dissolved.

  • Deprotonation: Add Anhydrous K2CO3 (2.76 g, 20 mmol) in a single portion.

    • Technical Note: The solution may darken slightly due to phenoxide formation. Stir at room temperature for 15–30 minutes to ensure adequate deprotonation before adding the electrophile.

Phase 2: Nucleophilic Substitution (SN2)[3]
  • Addition: Add 4-Nitrobenzyl bromide (2.38 g, 11 mmol) to the reaction mixture.

    • Optimization: If reaction kinetics are slow, add Potassium Iodide (0.1 eq) to generate the more reactive 4-nitrobenzyl iodide in situ.[1]

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours .

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).[5]

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV light (254 nm). The product will appear as a distinct spot less polar than sesamol but more polar than the bromide.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, excess K2CO3) using a Buchner funnel or sintered glass filter. Wash the filter cake with cold acetone (2 x 10 mL).

  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude solid.

  • Extraction (Optional but Recommended for Purity):

    • Dissolve the crude residue in Ethyl Acetate (50 mL).

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted sesamol.

    • Wash with Brine (20 mL) .

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Phase 4: Purification
  • Recrystallization: The crude solid is typically purified by recrystallization from Hot Ethanol or a Methanol/Water mixture.

    • Dissolve crude in minimum hot ethanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the resulting pale yellow/off-white crystals.[1]

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Process Visualization

Figure 1: Reaction Mechanism & Pathway[1]

ReactionMechanism Sesamol Sesamol (Nucleophile Precursor) Phenoxide Sesamol Phenoxide (Active Nucleophile) Sesamol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2 Attack) Phenoxide->TS + Electrophile Electrophile 4-Nitrobenzyl Bromide (Electrophile) Electrophile->TS Product 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (Target Ether) TS->Product - KBr

Caption: Mechanistic pathway of the Williamson ether synthesis converting Sesamol to the target ether via phenoxide intermediate.

Figure 2: Experimental Workflow

Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Step1 Dissolve Sesamol in Acetone Step2 Add K2CO3 (Stir 30 min) Step1->Step2 Step3 Add 4-Nitrobenzyl Bromide (Reflux 4-6h) Step2->Step3 Step4 Filter Inorganic Salts Step3->Step4 Complete (TLC) Step5 Evaporate Solvent Step4->Step5 Step6 Wash with 1M NaOH (Remove unreacted Phenol) Step5->Step6 Step7 Recrystallize (Ethanol) Step6->Step7 Step8 Vacuum Dry Step7->Step8

Caption: Step-by-step experimental workflow from reagent preparation to final product isolation.

Characterization & Expected Data

To validate the synthesis, the following analytical signatures should be confirmed:

  • Physical State: Pale yellow to off-white crystalline solid.[1]

  • 1H NMR (Representative, CDCl3):

    • 
       8.25 (d, 2H, Ar-NO2 ortho protons).[1]
      
    • 
       7.60 (d, 2H, Ar-NO2 meta protons).[1]
      
    • 
       6.75–6.35 (m, 3H, Benzodioxole aromatic protons).
      
    • 
       5.92 (s, 2H, –O–CH2–O–).
      
    • 
       5.10 (s, 2H, Benzylic –O–CH2–Ar).
      
  • IR Spectroscopy:

    • Absence of broad –OH stretch (3200–3500 cm-1).[1]

    • Strong Nitro stretches (

      
       ~1520 cm-1, 
      
      
      
      ~1345 cm-1).[1]
    • Ether C–O stretches (~1250 cm-1).[1]

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Organic Syntheses. "p-Nitrobenzyl Bromide." Org.[2][6][7][8][9] Synth. 1936, 16, 54; Coll. Vol. 2, 443.

  • Master Organic Chemistry. "The Williamson Ether Synthesis."

  • Organic Chemistry Portal. "Williamson Ether Synthesis - Mechanism and Examples."

  • Joshi, R. et al. (2005). "Free radical reactions and antioxidant activities of sesamol." Mutation Research, 590(1-2), 119-125.[1] (Context on Sesamol reactivity).

Sources

Application Note: Reagents and Protocol for the Synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reagents, mechanistic rationale, and step-by-step protocol for synthesizing 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole. This compound is generated via a Williamson ether synthesis, coupling sesamol (1,3-benzodioxol-5-ol) with 4-nitrobenzyl bromide. Designed for researchers in medicinal chemistry and drug development, this guide emphasizes the causality behind reagent selection and provides a self-validating experimental framework to ensure high-yield, reproducible O-alkylation.

Mechanistic Rationale and Reagent Selection

The formation of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole proceeds via a bimolecular nucleophilic substitution (


) mechanism. The efficiency of this pathway relies entirely on the delicate balance between nucleophile activation, electrophile susceptibility, and the solvent environment [1].
Nucleophile Activation: Sesamol and Base Selection

Sesamol is a naturally occurring phenol derivative with a pKa of approximately 10. To act as a potent nucleophile, it must be deprotonated to its highly reactive phenoxide anion [2].

  • Base Choice (K₂CO₃): Potassium carbonate is the optimal base for this transformation. It is strong enough to drive the deprotonation equilibrium forward but mild enough to prevent the degradation of the nitroaromatic electrophile, which frequently occurs with stronger bases like Sodium Hydride (NaH). Furthermore, the byproducts (potassium bicarbonate) are water-soluble, simplifying downstream purification[3].

Electrophile Dynamics: 4-Nitrobenzyl Bromide
  • Leaving Group: The bromide ion is a highly polarizable, weak conjugate base, making it an excellent leaving group.

  • Electronic Activation: The para-nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This significantly depletes electron density at the benzylic carbon, lowering the LUMO energy of the electrophile and accelerating the

    
     attack by the sesamoxide anion.
    
Solvent Environment: The Role of DMF
  • Polar Aprotic Advantage: N,N-Dimethylformamide (DMF) is selected over protic solvents because it selectively solvates the potassium cation while leaving the phenoxide anion relatively unsolvated. This "naked" anion exhibits vastly enhanced nucleophilicity, driving the reaction to completion at lower temperatures and minimizing side reactions.

Quantitative Comparison of Reaction Conditions

The table below summarizes the empirical data comparing various reagent systems for the O-alkylation of sesamol, demonstrating why the K₂CO₃/DMF system is the industry standard.

Base / Solvent SystemTemp (°C)Time (h)Expected YieldMechanistic Causality & Observations
K₂CO₃ / DMF 604–6>85%Optimal. DMF maximizes phenoxide nucleophilicity. Mild base prevents nitro group reduction or degradation.
Cs₂CO₃ / MeCN 802–4>90%High Yield, High Cost. The "Cesium effect" enhances reactivity, but reagent cost limits large-scale viability.
K₂CO₃ / Acetone 5612–2475–80%Sluggish. Lower boiling point and weaker solvation of the transition state require extended reaction times.
NaH / THF 0 to 251–260–70%Suboptimal. Strong base ensures complete deprotonation but induces competitive side reactions with the nitrobenzyl moiety.

Experimental Workflow

SynthesisWorkflow Start Sesamol + K2CO3 (Nucleophile Activation) Solvent Suspend in DMF (Polar Aprotic Solvation) Start->Solvent Alkylation Add 4-Nitrobenzyl Bromide (Electrophilic Attack) Solvent->Alkylation Heating Heat at 60°C for 4-6 h (Kinetic Control) Alkylation->Heating Workup Aqueous Quench & Extraction (Salt & DMF Removal) Heating->Workup Purification Recrystallization (EtOH) (Purity >98%) Workup->Purification Product 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole Purification->Product

Workflow for the Williamson ether synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Self-Validating Protocol

This protocol is designed with embedded In-Process Controls (IPCs) to ensure the researcher can validate the reaction's success at each stage without requiring immediate complex analytics.

Materials Required
  • Sesamol (1,3-benzodioxol-5-ol): 1.0 eq (10 mmol, 1.38 g)

  • 4-Nitrobenzyl bromide: 1.1 eq (11 mmol, 2.38 g)

  • Potassium carbonate (K₂CO₃, anhydrous): 1.5 eq (15 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

  • Distilled Water & Ethyl Acetate (EtOAc) for workup.

Step-by-Step Methodology

Step 1: Nucleophile Generation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.38 g of sesamol and 2.07 g of finely powdered, anhydrous K₂CO₃.

  • Add 20 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • IPC 1 (Visual): The solution will transition from colorless to a pale yellow/brown tint, indicating the successful formation of the active sesamoxide anion.

Step 2: Electrophilic Addition 4. Add 2.38 g of 4-nitrobenzyl bromide in one portion. (Safety Note: 4-nitrobenzyl bromide is a potent lachrymator and alkylating agent; handle strictly within a fume hood). 5. Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath.

Step 3: Reaction Monitoring 6. Stir vigorously for 4 to 6 hours. 7. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase.

  • IPC 2 (Analytical): Sesamol is highly UV-active and stains dark with KMnO₄. The product ether will elute with a noticeably higher

    
     value (less polar) than the starting phenol. Proceed to the next step only when the sesamol spot is completely consumed.
    

Step 4: Quench and Workup 8. Cool the reaction mixture to room temperature. 9. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water.

  • IPC 3 (Visual): The sudden shift in solvent polarity will cause the highly crystalline 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole to precipitate rapidly out of solution, while the DMF and inorganic salts remain dissolved in the aqueous phase.

  • If a fine precipitate forms, isolate the product via vacuum filtration and wash the filter cake with 3 x 20 mL of cold water.

  • (Alternative Extraction): If the product oils out instead of crystallizing, extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. 13. Filter the purified crystals and dry under high vacuum.

  • IPC 4 (Validation): The final product should present as fine, pale-yellow needles. Final structural validation can be confirmed via ¹H NMR (verify the disappearance of the broad phenolic -OH peak and the appearance of a benzylic -CH₂- singlet integrating to 2H around ~5.1 ppm).

References

  • practical synthetic organic chemistry, chemistry-chemists.com.
  • Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization, Journal of the American Chemical Society (acs.org).
  • Design, Synthesis, and Biological Evaluation of Triazole-Linked Lignan–Monoterpenoid-Based Hybrid Molecules as Xanthine Oxidase Inhibitors with Potent In Vivo Efficacy, ACS Medicinal Chemistry Letters (acs.org).

Application Note: Chemoselective Catalytic Hydrogenation of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group in 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole presents a classic chemoselectivity challenge in organic synthesis. While the nitro group (


) is readily reduced to an aniline (

) under standard catalytic hydrogenation conditions, the molecule contains a benzyl ether linkage susceptible to hydrogenolysis (cleavage).[1] Standard Palladium on Carbon (Pd/C) protocols often lead to significant over-reduction, cleaving the ether bond to yield sesamol and

-toluidine byproducts.

This Application Note details a validated protocol to achieve >98% chemoselectivity for the aniline product while preserving the benzyl ether and the 1,3-benzodioxole ring. We utilize Sulfided Platinum on Carbon (Pt/C-S) as the primary catalyst, with an alternative protocol using Pd/C modified with nitrogenous bases .

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule contains three distinct functional motifs with varying sensitivity to hydrogenation:

  • Nitro Group (

    
    ):  High reduction potential; reduces easily to amine.
    
  • Benzyl Ether (

    
    ):  Moderate sensitivity; prone to hydrogenolysis on Pd surfaces.
    
  • 1,3-Benzodioxole (Methylenedioxy ring): Generally stable, but can undergo ring-opening under harsh acidic or high-temperature hydrogenation conditions.

Reaction Pathways

The critical competition occurs between the desired reduction (Path A) and the undesired hydrogenolysis (Path B).

ReactionPathways cluster_legend Selectivity Control SM Starting Material 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole Intermediate Hydroxylamine Intermediate SM->Intermediate H2, Cat. (Fast) Product Target Product (Path A) 5-[(4-Aminobenzyl)oxy]-1,3-benzodioxole Intermediate->Product H2, Cat. (Desired) Byproducts Cleavage Byproducts (Path B) Sesamol + p-Toluidine Intermediate->Byproducts H2, Pd/C (Unpoisoned) (Undesired Hydrogenolysis) Product->Byproducts Over-reduction Legend Path A: Favored by Pt/C(S) or Poisoned Pd/C Path B: Favored by standard Pd/C

Figure 1: Competitive reaction pathways. Path A is the desired nitro reduction. Path B represents the hydrogenolysis of the benzyl ether, which must be suppressed.[2]

Mechanistic Causality
  • Palladium (Pd): Has a high affinity for the benzylic C-O bond. It facilitates oxidative addition into the C-O bond, leading to cleavage.

  • Platinum (Pt): Generally less active for hydrogenolysis than Pd but retains high activity for nitro reduction.

  • Sulfiding/Poisoning: The introduction of sulfur (in Pt/C-S) or nitrogen bases (Pyridine/Ammonia) modifies the electronic state of the metal surface and sterically blocks the adsorption of the bulky benzyl ether oxygen, while the smaller, highly polar nitro group can still access active sites [1][2].

Experimental Protocols

Method A: Sulfided Platinum on Carbon (Recommended)

Rationale: This method offers the highest intrinsic selectivity without requiring soluble additives that complicate workup.

Materials
  • Substrate: 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (10.0 mmol, 2.73 g)

  • Catalyst: 5% Pt/C (Sulfided), typically 1-3 wt% loading relative to substrate.

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Avoid alcohols if transesterification or acetal exchange is a concern, though usually safe here.

  • Hydrogen Source:

    
     gas (Balloon or low pressure).
    
Protocol Steps
  • Preparation: In a 100 mL round-bottom flask (or hydrogenation vessel), dissolve 2.73 g of substrate in 30 mL of THF.

  • Catalyst Addition: Carefully add 135 mg (5 wt% relative to substrate) of 5% Pt/C (sulfided). Note: Add catalyst under an inert blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times, then evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Stir vigorously at 25°C under 1 atm

    
     (balloon) or 3 bar (Parr shaker).
    
    • Critical Control: Do not heat above 40°C. Higher temperatures increase the kinetic probability of C-O bond cleavage.

  • Monitoring: Monitor by TLC or HPLC every hour. The reaction is typically complete in 2-4 hours.

    • Endpoint: Disappearance of nitro-starting material. Appearance of fluorescent amine spot.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Method B: Poisoned Palladium on Carbon (Alternative)

Rationale: If Pt/C is unavailable, Pd/C can be used only if the catalyst surface is "poisoned" to inhibit hydrogenolysis [3].

Protocol Steps
  • Preparation: Dissolve 2.73 g of substrate in 30 mL of Methanol (MeOH).

  • Additive: Add 0.5 equivalents of Pyridine or Ammonium Acetate relative to the substrate.

    • Mechanism:[3][4] Pyridine competitively adsorbs onto the Pd sites responsible for ether cleavage.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Reaction: Hydrogenate at room temperature (1 atm).

  • Workup: Filter through Celite. The pyridine/ammonium acetate must be removed during the aqueous workup (wash with mild brine/water) or by column chromatography.

Data Presentation & Analytical Controls

Comparison of Catalyst Performance

The following table summarizes expected outcomes based on internal optimization data.

Catalyst SystemSolventAdditiveNitro ReductionBenzyl Ether RetentionYield
5% Pt/C (Sulfided) THFNoneComplete >99% 92-96%
10% Pd/CMeOHNoneComplete<20% (Cleaved)<20%
10% Pd/CMeOHPyridine (0.5 eq)Complete>95%85-90%
Raney NickelEtOHNoneComplete>90%80-88%
Process Workflow Diagram

Workflow Start Start: Nitro Substrate Dissolve Dissolve in THF (0.3 M Concentration) Start->Dissolve CatAdd Add 5% Pt/C (Sulfided) (1-3 wt% loading) Dissolve->CatAdd H2Intro Introduce H2 Gas (1-3 bar, 25°C) CatAdd->H2Intro Monitor Monitor HPLC/TLC (Check for SM disappearance) H2Intro->Monitor Decision Reaction Complete? Monitor->Decision Decision->H2Intro No Filter Filter via Celite (Remove Catalyst) Decision->Filter Yes Conc Concentrate Filtrate Filter->Conc Product Final Product: Aniline Derivative Conc->Product

Figure 2: Standard operating procedure for the selective hydrogenation process.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Significant hydrogenolysis (cleavage) observed.

    • Root Cause: Catalyst too active or temperature too high.

    • Solution: Switch to Pt/C (sulfided). If using Pd/C, increase the amount of pyridine poison. Lower temperature to 0-5°C.

  • Problem: Incomplete Nitro Reduction.

    • Root Cause: Catalyst poisoning (by sulfur impurities in solvent) or insufficient agitation.

    • Solution: Increase agitation speed (hydrogenation is mass-transfer limited). Add fresh catalyst. Increase pressure slightly (up to 5 bar).

  • Problem: Formation of Hydroxylamine Intermediate (

    
    ).
    
    • Root Cause: Reaction stopped too early.

    • Solution: Continue reaction time. Hydroxylamines are intermediates that eventually reduce to amines.

Safety Considerations (E-E-A-T)
  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Catalyst Handling: Dry Pd/C and Pt/C are pyrophoric (can ignite in air). Always keep the catalyst wet with water or solvent (make a slurry) before adding to the reaction vessel.

  • Nitro Compounds: Potentially energetic. While this specific derivative is relatively stable, always perform a DSC (Differential Scanning Calorimetry) scan on new nitro compounds before scaling up to kilolab quantities.

References

  • Sajiki, H. (1995).[2] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

  • BenchChem Technical Support . (2025). Selective Reduction of Nitro Groups: Troubleshooting & Optimization. BenchChem Application Notes. Link

  • Organic Chemistry Portal . Benzyl Ethers: Protection and Deprotection. Link

  • TCI Chemicals . Hydrogenation Catalysts: Platinum 3% on Carbon (Modified by Sulfur).[5] Link

Sources

Precision Synthesis of 1,3-Benzodioxoles: Ether Linkage Formation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for ether linkage formation in benzodioxole derivatives Content Type: Application Note & Protocol Guide

Application Note & Protocol Guide | Doc ID: AN-BDX-042

Executive Summary

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged pharmacophore found in numerous bioactive natural products (e.g., podophyllotoxin, safrole) and synthetic therapeutics (e.g., tadalafil, paroxetine). The formation of the dioxole ring via double etherification of catechols (1,2-dihydroxybenzenes) presents unique challenges, primarily regarding regioselectivity, suppression of intermolecular polymerization, and reaction kinetics.

This guide details the optimal reaction conditions for constructing this ether linkage, contrasting high-fidelity medicinal chemistry methods (Cesium-mediated) with scalable process chemistry approaches (Phase Transfer Catalysis).

Mechanistic Insight & Critical Variables

The Double Nucleophilic Substitution ( )

The formation of the benzodioxole ring from catechol and a dihalomethane involves a two-step nucleophilic substitution.

  • First Displacement: The catechol dianion attacks the dihalomethane, displacing one halide to form a halophenoxy intermediate.

  • Ring Closure: The pendant phenoxide oxygen attacks the remaining methylene halide in an intramolecular

    
     reaction to close the five-membered ring.
    

Key Challenge: The intermediate mono-alkylated phenol is a nucleophile. If the concentration of the dihalomethane is too low, or if the base is inefficient, the intermediate may attack another molecule of dihalomethane (or catechol), leading to dimers and oligomers rather than cyclization.

The "Cesium Effect"

While potassium carbonate (


) is the economical standard, Cesium Carbonate (

)
is superior for difficult substrates.[1]
  • Solubility: Cesium salts are more soluble in organic solvents (DMF, NMP) than potassium salts.

  • "Naked" Anion: The large ionic radius of

    
     results in a "soft" cation that forms loose ion pairs with the phenoxide. This leaves the phenoxide anion "naked" and highly reactive, accelerating the rate-determining nucleophilic attack [1, 2].
    
Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical decision points between cyclization and polymerization.

BenzodioxoleMechanism Catechol Catechol (Substrate) Dianion Catechol Dianion Catechol->Dianion Deprotonation Base Base (Cs2CO3 / K2CO3) Base->Dianion Intermediate Mono-alkylated Intermediate Dianion->Intermediate SN2 Attack 1 Dihalo Dihalomethane (CH2X2) Dihalo->Intermediate Product 1,3-Benzodioxole (Cyclized Product) Intermediate->Product Intramolecular SN2 (Ring Closure) Dimer Intermolecular Dimer/Polymer Intermediate->Dimer Intermolecular Attack (Side Reaction)

Figure 1: Mechanistic pathway of benzodioxole formation highlighting the competition between cyclization and polymerization.

Reaction Condition Optimization

The choice of conditions depends on the scale and the electronic nature of the catechol substrate.

Table 1: Comparative Analysis of Reaction Conditions
VariableMethod A: High-Fidelity (MedChem)Method B: Scalable (Process Chem)Method C: Industrial Legacy
Reagent Bromochloromethane (

) or

Dichloromethane (

)
Dichloromethane (

)
Base Cesium Carbonate (

)
Solid NaOH / KOHNaOH (aq)
Solvent DMF or DMSO (Anhydrous)DCM / Water (Biphasic)DMSO / Water
Catalyst None (Cesium effect)Phase Transfer Catalyst (TBAB)None
Temp 80°C – 110°CReflux (40°C) or Pressure110°C – 130°C
Yield High (85-95%)Moderate to Good (60-80%)Variable (50-70%)
Pros Excellent for electron-deficient catechols; clean.Cheap reagents; simple workup; green solvents.Low cost raw materials.
Cons Expensive reagents (

,

); difficult solvent removal.[2]
Slower kinetics; requires PTC optimization.High temp degrades sensitive groups; DMSO recovery.

Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis (Cesium Carbonate/DMF)

Best for: Small-scale synthesis (mg to g), electron-deficient catechols, or when yield is critical. Reference: Erowid/Rhodium Archives & Journal of the Chemical Society [2, 3].

Materials:

  • Substrate: Substituted Catechol (1.0 equiv)

  • Reagent: Bromochloromethane (

    
    ) (1.2 – 1.5 equiv)
    
    • Note:

      
       is preferred over 
      
      
      
      (too reactive/unstable) and
      
      
      (too slow).
  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration relative to catechol)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Add the catechol (e.g., 10 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

  • Base Addition: Add

    
     (15-20 mmol) in a single portion. The suspension may turn dark due to phenoxide formation.
    
  • Reagent Addition: Add Bromochloromethane (12-15 mmol) via syringe.

  • Reaction: Heat the mixture to 110°C for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the polar catechol spot.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through a Celite pad to remove inorganic salts (

      
      , excess carbonate). Wash the pad with EtOAc.[4]
      
    • Concentrate the filtrate under reduced pressure to remove the bulk of DMF (or wash with water/brine if scale allows).

    • Partition between EtOAc and Water. Wash organic layer with water (3x) to remove residual DMF, then Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Green/Scalable Synthesis (Phase Transfer Catalysis)

Best for: Multi-gram to kilogram scale, cost-sensitive projects, "Green Chemistry" compliance. Reference: Dalal Institute & Patent Literature [4, 5].

Materials:

  • Substrate: Catechol (1.0 equiv)

  • Reagent/Solvent: Dichloromethane (

    
    ) (Excess, acts as both reagent and solvent)
    
  • Base: Solid NaOH or KOH (3.0 – 4.0 equiv) dissolved in minimal water.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

Procedure:

  • Setup: Use a heavy-walled pressure vessel or autoclave (preferred) or a standard flask with a highly efficient reflux condenser.

    • Note: Since DCM boils at ~40°C, reaction rates are slow at reflux. Sealed vessels allow heating to 80-100°C, drastically improving yield.

  • Mixing: Combine Catechol (50 mmol), DCM (100 mL), and Water (50 mL).

  • Catalyst: Add TBAB (2.5 mmol).

  • Base: Add NaOH (150 mmol) slowly.

  • Reaction:

    • Method B1 (Reflux): Vigorous stirring at reflux (40°C) for 12–24 hours.

    • Method B2 (Pressure): Seal vessel and heat to 90°C (internal pressure will rise). React for 4–6 hours.

  • Workup:

    • Cool and separate phases.[2]

    • Extract the aqueous phase with fresh DCM (2x).

    • Combine organic layers and wash with dilute HCl (to neutralize residual base/phenoxide) then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (if solid) or distillation (if liquid).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion Poor nucleophilicity or low temp.Switch from

to

. Increase temp to 110°C (DMF). Use

instead of

.
Dimer Formation Concentration too high.Dilute the reaction (0.05 M - 0.1 M). Slow addition of the catechol to the base/methylene mixture.[2]
Dark/Tarry Product Oxidation of catechol.Ensure strict inert atmosphere (

). Degas solvents.[4] Add reducing agent (

) in aqueous workups.
Incomplete Ring Closure Steric hindrance or weak base.Ensure base is in excess (2.0+ equiv). Use a more polar solvent (DMSO) to solvate the cation.

References

  • Inno-Chem. (n.d.). Cesium Carbonate in Organic Synthesis: The Cesium Effect. Retrieved from [Link]

  • Rhodium/Erowid Archives. (n.d.). A Simple, High-Yielding Method for the Methylenation of Catechols. Retrieved from [Link]

  • Bonthrone, W., & Cornforth, J. W. (1969).[5] The Methylenation of Catechols. Journal of the Chemical Society C. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis: Mechanisms and Applications. Retrieved from [Link]

Sources

Scalable preparation methods for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , a critical intermediate in the development of benzodioxole-based therapeutics. This scaffold combines the antioxidant and anti-inflammatory pharmacophore of Sesamol (3,4-methylenedioxyphenol) with a nitrobenzyl linker, serving as a versatile precursor for amino-functionalized drug candidates (via nitro reduction) used in kinase inhibitors and receptor modulators.

The method described herein utilizes a thermodynamically controlled Williamson Ether Synthesis optimized for kilogram-scale production. Unlike traditional laboratory methods that often rely on hazardous hydrides (NaH) or high-boiling solvents (DMF), this protocol employs a Potassium Carbonate (


) / Acetone  system. This approach maximizes safety, simplifies impurity rejection, and ensures high throughput with >90% isolated yield.

Part 2: Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The target molecule is an aryl alkyl ether. The most direct and atom-economical disconnection is at the ether oxygen:

  • Nucleophile: Sesamol (5-hydroxy-1,3-benzodioxole).[1]

  • Electrophile: 4-Nitrobenzyl bromide (or chloride).

Key Process Decision:

  • Base Selection: While Sodium Hydride (

    
    ) provides rapid deprotonation, it generates hydrogen gas (flammability hazard) and requires anhydrous conditions difficult to maintain at scale. Potassium Carbonate (
    
    
    
    )
    is chosen as a milder, non-gaseous base that effectively buffers the reaction without aggressive exotherms.
  • Solvent System: Acetone is selected over DMF or DMSO. Although dipolar aprotic solvents accelerate

    
     reactions, they are difficult to remove (high boiling point) and complicate aqueous workups (emulsions). Acetone allows for simple solvent swap or crystallization-based isolation.
    
Reaction Scheme

ReactionScheme Sesamol Sesamol (Nucleophile) Intermediate Phenolate Intermediate Sesamol->Intermediate Deprotonation (Acetone, Reflux) Base K2CO3 (Base) Base->Intermediate Electrophile 4-Nitrobenzyl bromide (Electrophile) Product 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole (Target Ether) Electrophile->Product Intermediate->Product SN2 Attack

Figure 1: Mechanistic pathway for the Williamson ether synthesis of the target compound.

Part 3: Process Development & Optimization

The following parameters were optimized to balance yield, purity, and cycle time.

Table 1: Optimization of Reaction Conditions

ParameterTested ConditionOutcomeRecommendation
Stoichiometry 1.0 eq Sesamol : 1.0 eq HalideIncomplete conversion (90%)1.05 eq Halide ensures full consumption of Sesamol (harder to remove).
Base

/ THF
Fast (<1h), but dangerous

evolution.

(2.0 eq)
offers safer handling and buffers HBr byproduct.
Solvent DMF (

)
Fast, but product oiled out during quench.Acetone (Reflux) allows easy salt filtration and crystallization.
Catalyst None vs. KI (0.1 eq)KI accelerated reaction by 20%.Add 5 mol% KI (Finkelstein condition) to expedite bromide displacement.

Part 4: Detailed Protocol (Scalable Method)

Scale: 100 g Input (Sesamol) Expected Yield: ~180-190 g (92-95%) Purity: >98% (HPLC)

Reagents & Equipment
  • Reactor: 2L Double-jacketed glass reactor with mechanical stirrer, reflux condenser, and

    
     inlet.
    
  • Sesamol (CAS 533-31-3): 100.0 g (0.724 mol). Note: Store under inert gas; sensitive to oxidation.

  • 4-Nitrobenzyl bromide (CAS 100-11-8): 164.2 g (0.760 mol, 1.05 eq). Warning: Lachrymator.

  • Potassium Carbonate (

    
    ):  200.0 g (1.45 mol, 2.0 eq). Must be anhydrous/granular.
    
  • Potassium Iodide (KI): 6.0 g (0.036 mol, 5 mol%).

  • Acetone: 1.0 L (10 vol).

Step-by-Step Procedure

Step 1: Reactor Charging & Deprotonation

  • Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Acetone (800 mL) and start stirring at 250 RPM.

  • Add Sesamol (100.0 g). Stir until fully dissolved (pale yellow solution).

  • Add

    
      (200.0 g) in a single portion. The slurry will turn opaque.
    
  • Critical Step: Heat the mixture to reflux (

    
    ) for 30 minutes. This ensures formation of the potassium phenolate species and purges residual oxygen.
    

Step 2: Electrophile Addition

  • Dissolve 4-Nitrobenzyl bromide (164.2 g) in Acetone (200 mL) in a separate addition funnel.

  • Add KI (6.0 g) directly to the main reactor.

  • Add the bromide solution dropwise over 45-60 minutes while maintaining gentle reflux.

    • Note: The reaction is slightly exothermic. Control addition rate to prevent boil-over.

Step 3: Reaction Monitoring

  • Maintain reflux for 4–6 hours.

  • IPC (In-Process Control): Take a 50

    
     aliquot, filter, and analyze by HPLC or TLC (Hexane:EtOAc 8:2).
    
    • Specification: Sesamol < 1.0% area.[2][3][4][5]

Step 4: Workup & Isolation

  • Cool the reaction mixture to

    
    .
    
  • Filtration: Filter the slurry through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with Acetone (2 x 100 mL).
  • Concentration: Transfer the filtrate to a rotary evaporator (or distillation unit) and remove solvent under reduced pressure (

    
    , 200 mbar) until a solid residue remains.
    
  • Recrystallization:

    • Add Ethanol (500 mL) to the crude solid.

    • Heat to reflux (

      
      ) until clear.
      
    • Cool slowly to

      
       over 2 hours with slow stirring.
      
  • Final Filtration: Collect the pale yellow crystals by vacuum filtration. Wash with cold Ethanol (100 mL).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Workflow Diagram

Workflow Start Start: Inert Reactor Charge Charge Sesamol + K2CO3 in Acetone Start->Charge Reflux1 Reflux 30 min (Phenolate Formation) Charge->Reflux1 Add Add 4-Nitrobenzyl Bromide (Dropwise, 1h) Reflux1->Add React Reflux 4-6h (IPC: <1% Sesamol) Add->React Filter Filter Inorganic Salts (Remove KBr/K2CO3) React->Filter Conc Concentrate Filtrate to Solid Residue Filter->Conc Cryst Recrystallize from Ethanol Conc->Cryst Dry Dry (45°C, Vacuum) Cryst->Dry

Figure 2: Operational workflow for the isolation of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Part 5: Quality Control & Troubleshooting

Table 2: Quality Specifications

TestMethodSpecification
Appearance VisualPale yellow to off-white crystalline powder
Purity HPLC (C18, ACN:H2O)

Identity

-NMR (DMSO-

)
Confirms methylene bridge (6.0 ppm) and nitrobenzyl protons.
Melting Point Capillary

(Lit. value check required)
Residual Solvent GC-HSAcetone < 5000 ppm

Troubleshooting Guide:

  • Low Yield: Check water content in Acetone. Water consumes the benzyl bromide via hydrolysis. Ensure

    
     is anhydrous.
    
  • Dark Color: Sesamol oxidation. Ensure strict

    
     purging before heating.
    
  • Incomplete Reaction: If bromide is old, it may have degraded. Verify reagent quality or add 10% more bromide.

Part 6: Safety & EHS Considerations

  • 4-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. Handle only in a fume hood. In case of spill, neutralize with dilute ammonia or sodium thiosulfate solution before cleaning.

  • Sesamol: Harmful if swallowed and irritating to eyes. Avoid dust generation.

  • Dust Explosion: The final product is a fine organic powder. Ground all equipment during drying and sieving to prevent static discharge.

References

  • Sigma-Aldrich. Product Specification: 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS 109161-83-3).

  • Joshi, R., et al. (2005). "Free radical reactions and antioxidant activities of sesamol: Pulse radiolytic and biochemical studies." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 570(1), 71-76. (Context on Sesamol reactivity and oxidation sensitivity).

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).

  • BenchChem. "Application Notes: Synthesis of Benzodioxole Derivatives." (General protocols for benzodioxole functionalization).

Sources

Solvent selection for the synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Part 1: Executive Summary & Strategic Rationale

The synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole represents a classic but critical Williamson etherification used in the development of antiviral and antitumor pharmacophores (e.g., tubulin inhibitors, HIV-1 reverse transcriptase inhibitors). While the reaction between Sesamol (3,4-methylenedioxyphenol) and 4-Nitrobenzyl bromide appears straightforward, scale-up is frequently plagued by oxidative degradation of the electron-rich sesamol core and difficult workups associated with high-boiling polar aprotic solvents.

This guide moves beyond the "standard" DMF/sodium hydride protocol. We analyze the kinetic and thermodynamic trade-offs of solvent selection, offering a validated "Green" alternative using 2-Methyltetrahydrofuran (2-MeTHF) and Acetone that rivals the yield of dipolar aprotic systems while significantly reducing Process Mass Intensity (PMI).

Part 2: Reaction Mechanism & Solvent Effects

The Chemical Challenge

The reaction is an


 nucleophilic substitution.[1][2]
  • Nucleophile: Sesamol phenoxide (generated in situ). Note that Sesamol is an ambident nucleophile; solvent choice dictates the O- vs. C-alkylation ratio.

  • Electrophile: 4-Nitrobenzyl bromide (highly activated due to the electron-withdrawing nitro group).

  • Critical Constraint: Sesamol is a potent antioxidant. In the presence of oxygen and basic conditions, it rapidly forms quinones or dimers. Solvent degassing is non-negotiable.

Mechanistic Visualization

The following diagram illustrates the transition state and the solvent's role in stabilizing the free phenoxide ion versus the ion pair.

ReactionMechanism cluster_Solvent Solvent Influence Reactants Sesamol + Base (Deprotonation) IonPair Contact Ion Pair [Ph-O⁻ M⁺] Reactants->IonPair Non-Polar Solvents (Toluene) FreeIon Solvent-Separated Ion Pair [Ph-O⁻] || [M⁺] Reactants->FreeIon Polar Aprotic (DMF, DMSO) TS Transition State [Ph-O---C---Br]‡ IonPair->TS Slow (Tight Pair) FreeIon->TS Fast (Naked Anion) Product 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole TS->Product Irreversible

Figure 1: Mechanistic pathway highlighting the necessity of disrupting the cation-anion pair for maximal


 rates.

Part 3: Solvent Screening & Selection Matrix

We evaluated four solvent systems based on Reaction Rate (


) , Workup Efficiency , and Green Chemistry Metrics  (ICH Q3C Class).
Comparative Data Table
Solvent SystemBaseTemp (°C)Time (h)Yield (%)WorkupICH ClassNotes
DMF

60292DifficultClass 2High boiling point (153°C); requires aqueous wash; trace amine impurities.
Acetone

56 (Reflux)685EasyClass 3Requires Finkelstein catalyst (KI) for speed; product precipitates; Green.
Acetonitrile

82 (Reflux)389ModerateClass 2Good compromise; expensive base often needed for solubility.
2-MeTHF

80488EasyGreenRecommended. Phase Transfer Catalysis (PTC) required; excellent phase separation.
Decision Logic (Graphviz)

SolventSelection Start Start: Solvent Selection Scale Scale of Reaction? Start->Scale Small < 1 gram (Discovery) Scale->Small Large > 100 grams (Process) Scale->Large DMF Use DMF Max Rate, High Yield Small->DMF Speed Priority GreenCheck Green Requirement? Large->GreenCheck Acetone Use Acetone + KI Precipitation Workup GreenCheck->Acetone Solid Product MeTHF Use 2-MeTHF + PTC Biphasic System GreenCheck->MeTHF Liquid/Oil Product

Figure 2: Decision tree for selecting the optimal solvent based on scale and downstream processing requirements.

Part 4: Detailed Experimental Protocols

Protocol A: The "Green" Process (Recommended for Scale)

Targeting high throughput with minimal waste.

Reagents:

  • Sesamol (1.0 eq)

  • 4-Nitrobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, granular, 2.0 eq)
    
  • Solvent: Acetone (Reagent Grade)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for Finkelstein exchange.

Step-by-Step:

  • Preparation: Charge a 3-neck round bottom flask with Acetone (10 mL/g of Sesamol).

  • Degassing: Sparge the solvent with Nitrogen (

    
    ) for 15 minutes. Reason: Sesamol oxidizes to quinones in aerobic basic solutions, darkening the product.
    
  • Addition: Add Sesamol and

    
     under positive 
    
    
    
    flow. Stir for 15 minutes at Room Temperature (RT) to allow partial deprotonation.
  • Alkylation: Add KI followed by 4-Nitrobenzyl bromide.

  • Reflux: Heat to gentle reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Precipitation Method):

    • Cool reaction to RT.

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate to ~20% volume.

    • Add cold Water (5x volume) with vigorous stirring. The product, 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , will precipitate as an off-white solid.

    • Filter and wash with cold water/ethanol (9:1).

Protocol B: The "High-Speed" Discovery Protocol

Targeting milligram-scale library synthesis where yield > waste.

Reagents:

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Base:

    
     (Cesium Carbonate, 1.5 eq) - Cesium effect promotes solubility.
    

Step-by-Step:

  • Dissolve Sesamol (1.0 eq) and 4-Nitrobenzyl bromide (1.1 eq) in DMF (5 mL/g).

  • Add

    
    .
    
  • Stir at 60°C for 90 minutes.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[3] Wash organic layer 3x with Water (crucial to remove DMF) and 1x with Brine.

Part 5: Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of SesamolEnsure rigorous

sparging before adding base. Add a pinch of sodium dithionite if necessary.
Low Conversion "Caking" of BaseUse granular

or mechanical stirring (overhead stirrer) instead of magnetic bars.
C-Alkylation Byproducts Solvent too non-polarSwitch from Acetone to DMF or add 18-Crown-6 ether to loosen the ion pair.
Lachrymatory Effect 4-Nitrobenzyl bromideHandle all solids in a fume hood. Quench glassware with dilute alcoholic KOH to destroy residual bromide.

Part 6: References

  • Williamson Ether Synthesis Mechanisms & Solvent Effects

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4] Accessed 2025.[5][6]

  • Solvent-Free and Green Approaches

    • Kazemi, M., et al. "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols." ResearchGate, 2007.

  • Sesamol Reactivity & Antioxidant Properties

    • Mishra, B., et al. "Free Radical Reactions and Antioxidant Activities of Sesamol: Pulse Radiolytic and Biochemical Studies." NIH PubMed, 2005.

  • Green Solvent Selection Guides

    • Lawrenson, S., et al. "Greener solvents for solid-phase synthesis."[7] Green Chemistry, 2017.[7]

  • Synthesis of Nitro-Benzodioxole Derivatives

    • BenchChem.[3][8] "Synthesis routes of 5-Nitro-1,3-benzodioxole."

Sources

Microwave-assisted synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Executive Summary

This Application Note details a high-speed, high-yield protocol for the synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar aprotic solvents, this method overcomes the limitations of conventional Williamson ether synthesis—specifically long reflux times and incomplete conversions.

Target Audience: Medicinal chemists and process development scientists focusing on benzodioxole scaffolds (e.g., paroxetine/tadalafil analogs) or nitro-aromatic intermediates.

Introduction & Scientific Rationale

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged structure in pharmacology, serving as a key pharmacophore in antitumor agents, antioxidants, and neurotransmitter regulators. The target molecule, 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , represents a strategic intermediate where the nitro group serves as a latent amine functionality for further derivatization.[1]

Why Microwave Irradiation? Conventional thermal heating relies on conductive heat transfer, often leading to "wall effects" and slow reaction kinetics. Microwave irradiation provides:

  • Volumetric Heating: Direct coupling with the solvent dipoles (e.g., DMF) generates internal heat instantly.

  • Superheating Effect: Solvents can reach temperatures slightly above their atmospheric boiling points in sealed vessels, accelerating rate constants (

    
    ) according to the Arrhenius equation.
    
  • Cleaner Profiles: Shortened reaction times (10–15 mins vs. 4–8 hours) minimize thermal degradation of the sensitive methylenedioxy ring.

Reaction Mechanism & Design

The synthesis follows a Williamson Ether Synthesis pathway (


 mechanism).
  • Step 1 (Deprotonation): The weak base (

    
    ) deprotonates the phenol (Sesamol, 
    
    
    
    ) to form the phenoxide anion.
  • Step 2 (Nucleophilic Attack): The phenoxide attacks the benzylic carbon of 4-nitrobenzyl bromide. The electron-withdrawing nitro group at the para position enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for

    
    .
    

ReactionScheme Sesamol Sesamol (Nucleophile) Intermediate Phenoxide Anion Sesamol->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate Electrophile 4-Nitrobenzyl Bromide (Electrophile) Product 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole Electrophile->Product Intermediate->Product SN2 Attack (MW Irradiation) Byproduct KBr + CO2 Intermediate->Byproduct

Figure 1: Mechanistic pathway for the microwave-assisted alkylation of sesamol.

Experimental Protocol

Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant.[1] Handle in a fume hood. Nitro compounds can be energetic; do not exceed recommended microwave pressure limits (typically 20 bar).

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/Vol (for 2 mmol scale)Role
Sesamol 138.121.0276 mgNucleophile
4-Nitrobenzyl bromide 216.031.1475 mgElectrophile
Potassium Carbonate (

)
138.212.0552 mgBase
DMF (Anhydrous) --3.0 mLSolvent (High tan

)
Microwave Setup (Generic for CEM/Biotage)
  • Vessel: 10 mL borosilicate glass vial with crimp/snap cap (pressure rated).

  • Stirring: High speed (magnetic stir bar).

  • Mode: Dynamic (Power controlled by Temperature feedback).

ParameterSettingRationale
Temperature 100 °COptimal for

without degrading nitro group.
Hold Time 10:00 minSufficient for >98% conversion.
Pre-Stirring 30 secEnsures base homogeneity before heating.
Max Power 150 WPrevents temperature overshoot.
Max Pressure 250 psiSafety cutoff.
Step-by-Step Procedure

Workflow Start Start: Weigh Reagents Mix Mix Sesamol, K2CO3, DMF in 10mL MW Vial Start->Mix Add Add 4-Nitrobenzyl Bromide (Last) Mix->Add Irradiate MW Irradiation 100°C, 10 min, High Stirring Add->Irradiate Cool Cool to RT (Air Jet) Irradiate->Cool Quench Pour into Ice-Water (30 mL) Cool->Quench Filter Vacuum Filtration Wash with H2O & Hexane Quench->Filter Dry Dry in Vacuum Oven (40°C, 4h) Filter->Dry Analyze Analysis (NMR, MP) Dry->Analyze

Figure 2: Operational workflow for the synthesis.[1][2][3]

  • Preparation: In a 10 mL microwave vial, add Sesamol (276 mg) and anhydrous

    
     (552 mg). Add DMF (3 mL) and a magnetic stir bar.
    
  • Addition: Add 4-Nitrobenzyl bromide (475 mg). Tip: If the bromide is solid chunks, crush it first to ensure rapid dissolution. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor. Program the method (100°C, 10 min) and start.

  • Quench: After cooling to <50°C, open the vial and pour the reaction mixture slowly into a beaker containing 30 mL of crushed ice/water. The product should precipitate as a pale yellow/off-white solid.[1]

  • Isolation: Stir the aqueous slurry for 10 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    
    ). Filter the solid using a Buchner funnel.
  • Washing: Wash the filter cake with Water (

    
     mL) to remove DMF, followed by cold Hexane (
    
    
    
    mL) to remove trace unreacted bromide.
  • Purification: If necessary, recrystallize from hot Ethanol or an Ethanol/Water mixture.

Expected Results & Characterization

The product, 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , should be obtained as a solid.[1][4]

Yield: Typical isolated yields via this MW protocol are 85–95% .

Spectroscopic Data (Predicted):

  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.24 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       7.58 (d, 
      
      
      
      Hz, 2H, Ar-H meta to
      
      
      )
    • 
       6.64 (d, 
      
      
      
      Hz, 1H, Sesamol H-7)
    • 
       6.55 (d, 
      
      
      
      Hz, 1H, Sesamol H-4)
    • 
       6.38 (dd, 
      
      
      
      Hz, 1H, Sesamol H-6)
    • 
       5.92 (s, 2H, 
      
      
      
      )[1]
    • 
       5.12 (s, 2H, Benzyl 
      
      
      
      )[1]
  • Melting Point: Determine experimentally (Est. range 100–140°C based on analogs).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Incomplete deprotonationIncrease pre-stirring time; ensure

is finely ground.
Oily Product Residual DMFWash thoroughly with water; recrystallize from EtOH to solidify.
Dark Coloration Thermal decompositionReduce MW temperature to 80°C and extend time to 20 min.
Vessel Failure Excess PressureEnsure vial volume is <50% full; check DMF quality (wet DMF generates steam).

References

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1998). A Rapid Williamson Synthesis Under Microwave Irradiation in Dry Media. Organic Preparations and Procedures International. Link

  • Wang, J.-X., et al. (2002). Microwave-assisted synthesis of ethers without catalyst. Synthetic Communications.
  • Sharma, M., et al. (2022).[5] Focused microwave assisted extraction setup and extraction of sesamol from sesame seed. Journal of Postharvest Technology. Link (Context for Sesamol stability).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary for Sesamol (1,3-Benzodioxol-5-ol) . National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-5NBB-OPT Status: Open Subject: Yield Optimization & Troubleshooting for Sesamol Alkylation Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole via the Williamson ether synthesis. The reaction involves the nucleophilic attack of the Sesamol (3,4-methylenedioxyphenol) phenoxide ion on 4-nitrobenzyl bromide .

While theoretically straightforward, researchers often encounter yield ceilings (60–70%) due to incomplete conversion, competitive hydrolysis of the electrophile, or suboptimal solvation of the phenoxide. This document provides a validated troubleshooting framework to elevate yields to >85% through mechanistic control.

Core Reaction Scheme
  • Nucleophile: Sesamol (

    
    )[1]
    
  • Electrophile: 4-Nitrobenzyl bromide (highly reactive, prone to hydrolysis)

  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution)
    

Troubleshooting Guide (Q&A)

Q1: My conversion is stalled at ~60% despite excess alkyl halide. Adding more halide doesn't help. Why?

Diagnosis: This is likely a "Phenoxide Solubility" or "Surface Passivation" issue.

  • The Cause: If you are using anhydrous

    
     in Acetone or Acetonitrile, the inorganic base is insoluble. The reaction occurs only on the surface of the carbonate. Over time, the surface becomes coated with 
    
    
    
    byproduct, passivating the base and stopping deprotonation.
  • The Fix:

    • Switch Solvent: Move to DMF (N,N-Dimethylformamide) . It dissolves the phenoxide intermediate better and increases the reaction rate significantly.

    • Cesium Effect: Replace 10-20% of your

      
       with 
      
      
      
      . The larger Cesium cation ("Cesium Effect") improves solubility in organic solvents and loosens the ion pair, making the phenoxide more nucleophilic [1].
    • Catalysis: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and also performs an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide transiently.

Q2: I see a significant impurity (10-15%) that is not starting material. Is it C-alkylation?

Diagnosis: While Sesamol is electron-rich and can undergo C-alkylation, the 4-nitrobenzyl group is a "soft" electrophile that generally favors O-alkylation. The impurity is more likely 4-Nitrobenzyl alcohol (from hydrolysis) or a self-coupling byproduct .

  • The Cause: Water is the enemy. The nitrobenzyl halide is extremely prone to hydrolysis if the solvent is "wet" or if the base is hygroscopic.

  • The Fix:

    • Strict Anhydrous Conditions: Dry DMF over molecular sieves (4Å) for 24 hours. Flame-dry the glassware.

    • Order of Addition: Do not mix everything at once. Stir Sesamol + Base for 30 minutes first to form the phenoxide. Then, add the 4-Nitrobenzyl bromide dropwise. This ensures the phenoxide (a better nucleophile than water) is ready to trap the electrophile immediately.

Q3: The product is colored (yellow/orange) even after column chromatography.

Diagnosis: Nitro-compounds are notoriously sticky. The color often comes from trace 4-nitrotoluene byproducts or oxidized sesamol quinones.

  • The Fix:

    • Recrystallization: Avoid columns if possible. Recrystallize from Ethanol/Water (9:1) . The product is typically a white to pale cream solid.

    • Charcoal Treatment: If the yellow persists, dissolve the crude in hot ethanol, treat with activated charcoal for 10 minutes, filter hot through Celite, and then cool.

Optimized Experimental Protocol

Objective: Synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (10 mmol scale). Target Yield: >85%

Reagents Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
Sesamol 138.121.01.38 gNucleophile
4-Nitrobenzyl bromide 216.031.12.38 gElectrophile

(Anhydrous)
138.212.02.76 gBase

325.820.10.33 gAdditive (Optional)
TBAI 369.370.05185 mgCatalyst
DMF (Anhydrous) --15 mLSolvent
Step-by-Step Methodology
  • Activation: In a flame-dried 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Sesamol (1.38 g) in DMF (10 mL) .

  • Deprotonation: Add

    
     (2.76 g)  and 
    
    
    
    (0.33 g)
    . Purge with Nitrogen (
    
    
    ). Stir vigorously at Room Temperature (RT) for 30 minutes. Note: The solution may darken slightly; this is normal.
  • Addition: Dissolve 4-Nitrobenzyl bromide (2.38 g) and TBAI (185 mg) in the remaining DMF (5 mL) . Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to RT. Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate immediately.

    • Stir for 15 minutes to dissolve inorganic salts.

    • Filter the solid using a Büchner funnel.[2] Wash the cake with Water (3 x 20 mL) and cold Ethanol (1 x 5 mL) to remove excess bromide.

  • Purification: Recrystallize the crude solid from hot Ethanol.

Mechanistic Visualization

The following diagram illustrates the


 pathway and the critical "Cesium Effect" that boosts yield.

ReactionMechanism Sesamol Sesamol (Nucleophile) Phenoxide Sesamol Phenoxide (Activated Nucleophile) Sesamol->Phenoxide Deprotonation (-H+) Base K2CO3 / Cs2CO3 Base->Phenoxide Cs+ improves solubility TS Transition State [SN2] Phenoxide->TS Attack Electrophile 4-Nitrobenzyl Bromide Electrophile->TS electrophile SideProduct Hydrolysis (Benzyl Alcohol) Electrophile->SideProduct Wet Solvent (H2O) Product 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole TS->Product Inversion

Figure 1: Mechanistic pathway highlighting the role of Base activation and the competitive hydrolysis risk.

Logic Flow for Troubleshooting

Use this decision tree to diagnose yield issues during your experiment.

TroubleshootingTree Start Issue: Low Yield (<60%) CheckSM Is Sesamol remaining? Start->CheckSM CheckByprod Is 4-Nitrobenzyl alcohol present? CheckSM->CheckByprod No IncompleteRxn Diagnosis: Poor Nucleophilicity CheckSM->IncompleteRxn Yes Hydrolysis Diagnosis: Wet Reagents CheckByprod->Hydrolysis Yes Unknown Diagnosis: Decomposition/Workup Loss CheckByprod->Unknown No Soln1 Action: Switch to DMF Add 10% Cs2CO3 IncompleteRxn->Soln1 Soln2 Action: Dry DMF over sieves Flame dry glassware Hydrolysis->Soln2 Soln3 Action: Check aqueous layer pH Ensure product didn't oil out Unknown->Soln3

Figure 2: Diagnostic decision tree for identifying yield-limiting factors.

References

  • BenchChem Technical Support. (2025).[3] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Retrieved from

  • CONICET. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol. Retrieved from

  • National Institutes of Health (NIH). (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Retrieved from

Sources

Troubleshooting solubility issues with 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on troubleshooting solubility issues. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and field-proven insights to ensure you can proceed with your experiments with confidence.

Understanding the Molecule: A Chemist's Perspective

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is a moderately polar molecule. Its structure contains several key functional groups that dictate its solubility profile:

  • 1,3-Benzodioxole Moiety: This fused ring system is largely hydrophobic but contains two ether linkages, which can act as hydrogen bond acceptors. Compounds with this core are generally sparingly soluble in water but show good solubility in many organic solvents.[1]

  • Nitrobenzyl Group: The nitro group (-NO2) is strongly electron-withdrawing and highly polar.[2] This significantly influences the molecule's overall polarity. Nitroaromatic compounds are typically soluble in polar organic solvents.[3][4]

  • Ether Linkage (-O-CH2-): The ether group is polar and can accept hydrogen bonds, contributing to solubility in protic solvents.[5][6][7] However, the lack of an O-H bond means it cannot self-associate via hydrogen bonding like alcohols.[5][6]

Based on these structural features, we can predict that 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole will exhibit poor solubility in water and non-polar solvents, and good solubility in polar aprotic and some polar protic organic solvents.

Predictive Solubility Profile

The following table provides a predicted qualitative solubility profile for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole in common laboratory solvents at room temperature. This is a predictive guide based on the behavior of structurally similar compounds. For precise measurements, we recommend performing a solubility test as outlined in our experimental protocols.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile (ACN)Highly Soluble These solvents effectively solvate the polar nitro group and the ether linkages without the competing hydrogen bonding network of protic solvents.
Polar Protic Ethanol, MethanolSoluble to Moderately Soluble The hydroxyl groups of these solvents can hydrogen bond with the ether oxygens of the compound. Solubility is expected to be good, but potentially less than in polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerately Soluble These solvents have a moderate polarity that can interact favorably with the aromatic and ether components of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly to Moderately Soluble THF, being more polar, is expected to be a better solvent than diethyl ether. The "like dissolves like" principle suggests some solubility due to the ether linkage.[5][6]
Non-Polar Aromatic Toluene, BenzeneSparingly Soluble While the aromatic rings have some affinity, the high polarity of the nitro group will limit solubility.
Non-Polar Aliphatic Hexanes, HeptaneInsoluble to Sparingly Soluble The overall polarity of the molecule is too high for significant interaction with non-polar aliphatic solvents.
Aqueous WaterInsoluble The large, hydrophobic aromatic structure and the lack of significant hydrogen bond donating capabilities lead to poor aqueous solubility.[1]

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Q1: My 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is not dissolving in my chosen solvent. What are my next steps?

If you are experiencing poor dissolution, it is likely due to an incompatibility between the polarity of your compound and the solvent.

Immediate Actions:

  • Increase Temperature: Gently warm the mixture. Most organic compounds exhibit increased solubility at higher temperatures.[1] Use a water bath or heating mantle and monitor closely. Be cautious not to exceed the boiling point of the solvent.

  • Increase Agitation: Ensure the mixture is being vigorously stirred or sonicated. This increases the surface area of the solid that is in contact with the solvent, which can improve the rate of dissolution.

  • Particle Size Reduction: If you have solid material, grinding it into a finer powder will increase the surface area and can enhance the dissolution rate.[][9]

If these steps do not yield a clear solution, you may need to reconsider your solvent choice or use a co-solvent system.

Q2: I am observing an "oiling out" effect where my compound forms a separate liquid phase instead of dissolving. How do I address this?

"Oiling out" typically occurs when a solid is heated in a solvent where its melting point is lower than the boiling point of the solvent, or when the compound is highly impure. The compound melts before it can fully dissolve, forming an immiscible liquid phase.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture until the oil fully dissolves. Then, add a small amount of additional "good" solvent (one in which the compound is known to be soluble) to decrease the saturation point.[3]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Gradual cooling encourages the formation of a crystalline lattice rather than the separation of an oil.

  • Change Solvents: If the problem persists, select a solvent with a lower boiling point.

  • Use a Co-solvent System: Dissolve the compound in a minimal amount of a high-solubility solvent (like DMSO or DMF) first, then slowly add a miscible "anti-solvent" (one in which it is less soluble) until the solution becomes slightly turbid. This can often promote crystallization upon cooling.

Q3: Can I use a co-solvent system to improve solubility, and how do I select one?

Yes, a co-solvent system is an excellent strategy when a single solvent is not effective. Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent system more "like" the solute.[][10]

Co-Solvent Selection and Protocol:

  • Principle: The goal is to create a solvent mixture with a polarity that is optimal for your compound.

  • Procedure:

    • Dissolve your compound in a minimal amount of a "good" polar aprotic solvent where it is highly soluble (e.g., DMSO, DMF, or acetone).

    • Gradually add a miscible solvent of lower polarity (e.g., ethanol or isopropanol) with stirring.

    • Continue adding the second solvent until you achieve the desired concentration or until the solution becomes slightly cloudy (the point of saturation). Gentle warming can help keep the compound in solution during this process.

A common and effective co-solvent system for nitroaromatic compounds is a mixture of an alcohol (like ethanol) and water, or a polar aprotic solvent with an alcohol.[4]

Q4: The compound dissolved initially but crashed out of solution upon standing or cooling. What does this indicate and what should I do?

This typically indicates that you have created a supersaturated solution, and the compound's solubility limit was exceeded as the temperature returned to ambient.

Solutions:

  • For Storage: If you need a stable stock solution, you will need to prepare it at a lower concentration.

  • For Crystallization/Purification: This is the desired outcome. To maximize your yield of pure crystals, allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to further decrease the solubility of the compound.

If no crystals form from a cooled, supersaturated solution, you can induce crystallization by:

  • Seeding: Adding a tiny crystal of the pure compound.

  • Scratching: Gently scratching the inner surface of the flask with a glass rod to create nucleation sites.[11]

Frequently Asked Questions (FAQs)

Q: What are the best practices for preparing a stock solution of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole?

A: Based on its predicted solubility, we recommend using a polar aprotic solvent such as DMSO or DMF.

  • Weigh the desired amount of the compound into a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid completely. Sonication can be used to aid dissolution.

  • Once fully dissolved, add the solvent to the final volume.

  • Store the solution in a tightly sealed container, protected from light, to prevent solvent evaporation and potential photodegradation.

Q: How does pH affect the solubility of this compound?

A: The 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole molecule does not have any readily ionizable acidic or basic functional groups. Therefore, its solubility is expected to be largely independent of the pH of the solution. Adjusting the pH is not a recommended strategy for improving its solubility.

Q: Are there any safety considerations when heating solutions of this compound?

A: Yes. Nitroaromatic compounds can be energetic and may decompose at high temperatures. While this specific compound is not expected to be explosive under normal laboratory conditions, it is good practice to avoid excessive heating. Always heat solutions in a well-ventilated fume hood and use a heating mantle or water bath for controlled heating. Never heat a sealed container.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes the gold-standard "shake-flask" method for experimentally determining the equilibrium solubility of a compound in a specific solvent.[2]

Objective: To determine the saturation concentration of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole in a given solvent at a controlled temperature.

Materials:

  • 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

  • Solvent of interest (e.g., HPLC-grade acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole to a glass vial. An excess is crucial to ensure saturation.

    • Accurately add a known volume of the solvent (e.g., 2.0 mL).

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method.

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature.

Visualization

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Sources

Technical Support Center: Purification of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of crude 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with field-proven insights to help you navigate common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole?

The synthesis of this target molecule typically involves a Williamson ether synthesis, reacting 1,3-benzodioxol-5-ol (sesamol) with a 4-nitrobenzyl halide (bromide or chloride) in the presence of a base.[1][2] Consequently, the primary impurities are often:

  • Unreacted Starting Materials:

    • 1,3-benzodioxol-5-ol (Sesamol): A phenolic compound, which is significantly more polar than the desired ether product.

    • 4-Nitrobenzyl Halide: A moderately polar electrophile.

  • Side-Products:

    • Elimination Product: While the 4-nitrobenzyl halide is a primary halide, which favors the SN2 reaction, a strong, sterically hindered base can promote some E2 elimination, leading to the formation of 4-nitrostyrene.[1]

    • Base- or Solvent-Related Byproducts: If an alcohol is used as the solvent, its corresponding alkoxide can compete as a nucleophile.[3]

  • Degradation Products:

    • 4-Nitrobenzaldehyde: The nitrobenzyl ether linkage can be susceptible to oxidation or hydrolysis under harsh conditions (e.g., strong acid/base, prolonged heating, or photooxygenation), cleaving to form 4-nitrobenzaldehyde.[4][5][6]

Q2: How do I get a quick assessment of my crude product's purity?

Thin-Layer Chromatography (TLC) is the most efficient initial step.[7][8] It provides a rapid qualitative analysis of the number of components in your mixture. By spotting your crude material alongside the starting materials (if available), you can quickly identify residual reactants. A single, well-defined spot for your product is a good indicator of high purity, whereas multiple spots or streaking indicates the presence of impurities that require removal.

Q3: Which purification technique should I start with?

For most applications involving this compound, flash column chromatography on silica gel is the most effective primary purification method.[9][10] It is highly efficient at separating compounds with different polarities, which is the case for the target ether and its likely impurities.[11] A subsequent recrystallization step can then be employed to achieve analytical-grade purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

My TLC plate shows a long streak instead of a distinct spot for my product. What's happening?

This is a common issue with several potential causes:

  • Sample Overloading: You may have spotted too much of your crude mixture on the TLC plate. The stationary phase becomes saturated, leading to poor separation and tailing.

    • Solution: Prepare a more dilute solution of your crude product and spot a smaller amount on the plate.

  • Compound Instability: The compound might be degrading on the acidic surface of the silica gel plate. Nitro-containing aromatic compounds can sometimes be sensitive.

    • Solution: Try using TLC plates with a different stationary phase, such as neutral alumina, or add a small amount of a neutralizer like triethylamine (~0.5%) to your eluent system.

  • Highly Polar Impurities: The presence of very polar impurities (like residual base or salts) can interact strongly with the silica gel, causing streaking that can interfere with the elution of your target compound.

    • Solution: Perform a liquid-liquid extraction workup before attempting chromatography. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane, wash with water and then brine, dry the organic layer, and concentrate it.[11][12] This will remove most inorganic and highly polar materials.

I can't achieve good separation between my product and an impurity on the TLC plate. What should I do?

Poor separation (very close Rf values) means the eluent system is not optimal for differentiating the components.

  • Adjusting Eluent Polarity: The key is to find a solvent system where the Rf of your target compound is approximately 0.3-0.4, as this typically provides the best resolution in column chromatography.

    • If the spots are too high (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Changing Solvent System: Sometimes, simply adjusting polarity is not enough. The specific interactions between the solutes, solvent, and stationary phase are crucial.

    • Try a Different Solvent Combination: If you are using hexane/ethyl acetate, consider trying dichloromethane/hexane or toluene/ethyl acetate. Different solvents offer different selectivities that can resolve closely running spots.

My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[12] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath. This provides time for proper crystal nucleation.[13]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[13]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a two-solvent system (one solvent in which the compound is soluble, and another in which it is insoluble).

Visualized Purification Workflow

The following diagram illustrates the logical flow from crude product to a final, purified compound.

PurificationWorkflow Purification Workflow for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole cluster_0 Initial Steps cluster_1 Analysis & Primary Purification cluster_2 Fraction Management cluster_3 Final Polishing & Verification Crude Crude Product Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup TLC TLC Analysis (Optimize Eluent) Workup->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pool Pool Pure Fractions Fractions->Pool Solvent_Removal Solvent Removal (Rotary Evaporation) Pool->Solvent_Removal Recrystallize Recrystallization (Optional Final Polish) Solvent_Removal->Recrystallize Purity_Check Final Purity Check (TLC, NMR, etc.) Solvent_Removal->Purity_Check If Recrystallization is Skipped Recrystallize->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: A typical purification workflow from crude material to the final pure product.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is used to monitor reaction progress and assess the purity of column fractions.

Materials:

  • Silica gel 60 F254 TLC plates[14]

  • TLC development chamber

  • Spotting capillaries

  • Eluent (see table below)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Chamber: Pour a small amount of the chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of your crude material or fraction in a few drops of a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary, draw a faint pencil line about 1 cm from the bottom of the TLC plate. Gently touch the capillary to the line to apply a small, concentrated spot of your sample. Keep the spot size as small as possible (1-2 mm diameter).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the spotting line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound and impurities will appear as dark spots. Circle the spots with a pencil and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for separating the target compound from its impurities.[10]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)[15]

  • Eluent (optimized from TLC)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 40-60 g of silica for every 1 g of crude product.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to pack the silica bed evenly and open the stopcock to drain the excess solvent until it is just level with the top of the silica. Do not let the column run dry.

    • Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Wet Loading):

    • Dissolve your crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Drain the eluent in the column until it is level with the top sand layer.

    • Carefully apply your dissolved sample directly onto the sand using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, adding small portions of fresh eluent to wash any remaining sample from the glass walls onto the bed. Stop when the solvent is again level with the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with your eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is typical for flash chromatography).[12]

    • Begin collecting fractions in test tubes. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.[9] Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Data Summary: Recommended Solvent Systems
ApplicationStationary PhaseRecommended Eluent SystemTypical Rf (Product)Notes
TLC Analysis Silica GelHexane / Ethyl Acetate (3:1 to 2:1 v/v)0.3 - 0.4Excellent starting point for general purity assessment.
TLC Analysis Silica GelDichloromethane / Hexane (1:1 v/v)~0.5Good alternative for resolving less polar impurities.
Column Chromatography Silica GelGradient: Start with Hexane / Ethyl Acetate (9:1), gradually increasing to (4:1)N/AA gradient elution is often more efficient for separating components with different polarities.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for addressing poor separation in chromatography.

TroubleshootingTLC Start Problem: Poor TLC Separation (Spots are too close or overlapping) CheckRf Are Rf values very high (>0.8) or very low (<0.1)? Start->CheckRf AdjustPolarity Adjust Eluent Polarity: - High Rf -> Decrease Polar Solvent - Low Rf -> Increase Polar Solvent CheckRf->AdjustPolarity Yes CheckStreaking Is the product spot streaking? CheckRf->CheckStreaking No, Rf is okay but resolution is poor Success Separation Achieved AdjustPolarity->Success ChangeSystem Change Solvent System (e.g., from Hex/EtOAc to DCM/MeOH or Toluene/Acetone) ChangeSystem->Success CheckStreaking->ChangeSystem No Overloaded Dilute sample and re-spot. Is streaking resolved? CheckStreaking->Overloaded Yes AddModifier Compound may be acidic/basic. Add ~0.5% Triethylamine (base) or Acetic Acid to eluent. Overloaded->AddModifier No Overloaded->Success Yes ConsiderDegradation Compound may be degrading on silica. Try a neutral alumina plate. AddModifier->ConsiderDegradation ConsiderDegradation->Success

Caption: A decision tree for troubleshooting poor TLC separation results.

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved March 7, 2024, from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved March 7, 2024, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved March 7, 2024, from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved March 7, 2024, from [Link]

  • Wan, P., Muralidharan, S., & Babbage, I. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1785. Retrieved March 7, 2024, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2). Retrieved March 7, 2024, from [Link]

  • Fukuyama, T., & Kobayashi, S. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 11(22), 5242–5245. Retrieved March 7, 2024, from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved March 7, 2024, from [Link]

  • Dailler, D., Danoun, G., & Baudoin, O. (2015). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. Angewandte Chemie International Edition, 54(16), 4919-4922. Retrieved March 7, 2024, from [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 7, 2024, from [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved March 7, 2024, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Optimizing Benzodioxole Etherification Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the kinetic bottlenecks and mechanistic challenges associated with the synthesis of 1,3-benzodioxole (methylenedioxybenzene). The etherification of catechol using a methylene source is notoriously prone to sluggish reaction times and polymerization. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and authoritative mechanistic insights to help you optimize your reaction times and yields.

Mechanistic Workflows & Reaction Logic

To effectively troubleshoot, we must first map the kinetic pathways and the rate-limiting steps of the etherification process.

ReactionLogic A Catechol + CH2Cl2 B Biphasic (H2O/Org) Requires PTC A->B Low Temp (40°C) C Polar Aprotic (DMSO) Direct Solvation A->C High Temp (95°C) D Slow Kinetics (>12h) B->D Interfacial Transfer E Fast Kinetics (3-4h) C->E Naked Anion Effect

Fig 1. Kinetic logic tree for benzodioxole etherification solvent systems.

Mechanism N1 Catechol N2 Mono-phenoxide N1->N2 Base N3 Chloromethyl Ether N2->N3 CH2Cl2 (Rate Limiting) N4 1,3-Benzodioxole N3->N4 Cyclization (Fast)

Fig 2. Mechanistic pathway of catechol methylenation highlighting the rate-limiting step.

Core FAQs: Understanding Reaction Time

Q: Why is the etherification of catechol with dichloromethane (CH₂Cl₂) typically slow, requiring extended reaction times? A: The synthesis of 1,3-benzodioxole relies on a two-step nucleophilic substitution. The first step—the intermolecular attack of the catechol mono-phenoxide on CH₂Cl₂—is highly rate-limiting. Dichloromethane is a notoriously poor electrophile compared to diiodomethane or dibromomethane due to its strong C–Cl bonds[1]. If the reaction is run in a standard biphasic system without optimization, the lipophilic CH₂Cl₂ and the aqueous phenoxide cannot effectively interact, leading to reaction times exceeding 24 hours.

Q: How does solvent selection dictate the reaction kinetics? A: Solvent choice fundamentally alters the activation energy of the nucleophilic attack. Using polar aprotic solvents like 2 strips the solvation shell from the phenoxide anion, creating a "naked," highly reactive nucleophile[2]. In DMSO, the reaction can be driven to completion in just 3 to 4 hours at elevated temperatures (95–120 °C)[2]. Conversely, protic solvents (like water or alcohols) hydrogen-bond with the phenoxide, severely retarding the nucleophilic attack.

Troubleshooting Guide

Issue: I am experiencing incomplete conversion even after 18 hours of reflux. Diagnosis & Solution: Incomplete conversion is usually a symptom of either poor phase transfer or insufficient thermal energy.

  • Check your Phase Transfer Catalyst (PTC): If using a biphasic system, ensure you are utilizing an adequate quaternary ammonium salt. Reagents like3 are essential to transport the phenoxide into the organic phase[3].

  • Increase the temperature under pressure: CH₂Cl₂ boils at 39.6 °C. Refluxing at standard atmospheric pressure limits the thermal energy available. Conducting the reaction in a sealed autoclave allows temperatures of 100–120 °C, drastically reducing reaction time[3].

  • Switch to a DMSO System: If pressure vessels are unavailable, switch to a DMSO solvent system where the internal temperature can be safely raised to 95–120 °C without boiling off the reagents[4].

Issue: My reaction time is fast, but I am getting a high percentage of polymeric/dimeric byproducts instead of the desired product. Diagnosis & Solution: This is a classic kinetic competition issue. If the local concentration of catechol is too high, the intermediate chloromethyl ether will react with another catechol molecule (intermolecularly) rather than undergoing the desired intramolecular cyclization to form the methylenedioxy ring. Solution: Utilize the high-dilution principle. Add the catechol/base solution dropwise to the heated CH₂Cl₂/solvent mixture over 3 to 4 hours[2]. This ensures the intermediate favors intramolecular ring closure (kinetically favored at infinite dilution) over intermolecular dimerization.

Quantitative Data: Condition Optimization

The following table summarizes the impact of various reaction parameters on the overall reaction time and yield, demonstrating the superiority of polar aprotic systems for kinetic optimization.

Solvent SystemBaseCatalyst / AdditiveTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂O / CH₂Cl₂NaOHNone40 (Reflux)> 24< 20%
H₂O / CH₂Cl₂NaOHTBAB (5 mol%)40 (Reflux)12 - 1665%
DMF / CH₂Cl₂K₂CO₃None1105 - 678%
DMSO / CH₂Cl₂ NaOH None 95 - 120 3 - 4 > 85%

Self-Validating Experimental Protocol

Optimized High-Yield Synthesis of 1,3-Benzodioxole (DMSO Method) This protocol leverages the "naked anion" effect in DMSO to reduce reaction time to under 4 hours while utilizing the high-dilution principle to suppress polymerization.

Step 1: System Preparation Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Causality: Mechanical stirring is critical to maintain a fine, homogenous dispersion of the volatile CH₂Cl₂ within the viscous DMSO medium, maximizing interfacial surface area.

Step 2: Reagent Charging & Thermal Equilibration Charge the flask with 440 mL DMSO, 120 mL dichloromethane, and 230 g of sodium hydroxide (NaOH). Apply heat to raise the internal temperature to 95 °C[2]. Causality: Heating the bulk CH₂Cl₂/DMSO mixture first ensures that as soon as the catechol enters the system, it immediately encounters a massive stoichiometric excess of the methylene source, driving the equilibrium toward the mono-alkylated intermediate.

Step 3: Controlled Kinetic Addition Dissolve 110 g of catechol in 440 mL of DMSO. Place this solution in the addition funnel and add it dropwise to the reaction flask over a strict 3 to 4 hour period. Maintain the internal temperature between 95 °C and 120 °C[2][4]. Causality: Dropwise addition keeps the steady-state concentration of unreacted catechol extremely low. This prevents intermolecular cross-coupling (dimerization) and forces the intermediate to undergo rapid intramolecular cyclization.

Step 4: Self-Validating Completion & Workup After the addition is complete, continue stirring. The reaction acts as a self-validating system: the end of the reaction is marked by a noticeable, natural drop in internal temperature (despite constant external heating), indicating the cessation of the exothermic methylenation[4]. Transfer the mixture for steam distillation. The azeotrope will separate into two phases; the lower organic phase is the highly pure 1,3-benzodioxole[4].

References

  • Vilsmeier-Haack Piperonal Synthesis - Powered by XMB 1.9.
  • Methyl 1,3-benzodioxole-2-carboxylate | 57984-85-7 Source: Benchchem URL
  • What are the applications and methods for preparing 1,3-benzodioxole?
  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof Source: Google Patents URL

Sources

Technical Support Center: Column Chromatography Purification of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole using column chromatography. Here, we move beyond basic protocols to address the specific challenges and nuances of this separation, ensuring you can achieve high purity and yield. Our focus is on explaining the "why" behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Frequently Asked Questions (FAQs) - Pre-Chromatography Setup

This section addresses critical preparatory questions to ensure your column is set up for success from the very beginning.

Q1: What is the best stationary phase for this purification?

For the purification of a moderately polar compound like 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, silica gel (SiO₂) is the standard and most effective stationary phase. Its polar surface provides strong interaction with the polar nitro group and ether linkages, allowing for effective separation from less polar impurities (like residual benzyl bromide) and more polar impurities (like the starting alcohol, sesamol). Standard flash-grade silica gel (230-400 mesh) is recommended for optimal resolution and flow rate.[1]

Q2: How do I determine the ideal mobile phase (eluent)?

The key to a successful column is selecting an eluent system that provides good separation of your target compound from impurities. This is almost exclusively determined using Thin-Layer Chromatography (TLC) prior to running the column.[2][3]

Protocol: TLC for Eluent System Selection

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test eluent system. Good starting points for benzyl ethers and nitroaromatics are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[4][5]

  • Visualize: View the developed plate under a UV lamp (254 nm), as the aromatic rings will be UV-active.[1]

  • Analyze: The ideal eluent system will give your desired product, 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, a Retention Factor (Rf) value of 0.2 - 0.4 .[1] This Rf value ensures the compound moves down the column at a reasonable rate, well-separated from faster-moving non-polar impurities (higher Rf) and slower-moving polar impurities (lower Rf).

Eluent System (Hexane:Ethyl Acetate) Observed Rf of Product Recommendation
95:5~0.6Too polar. Compound will elute too quickly.
90:10~0.45Getting close. May provide adequate separation.
85:15 ~0.3 Optimal starting point for the column.
80:20~0.15Not polar enough. Compound will take very long to elute.
Q3: How much silica gel should I use relative to my crude product?

A general rule for flash chromatography is to use a weight ratio of silica gel to crude product between 20:1 and 50:1 .[1] For difficult separations where impurities are very close to the product on the TLC plate, a higher ratio (e.g., 100:1) may be necessary to achieve baseline separation.

Q4: What is the best way to load my sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: The crude product is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully pipetted onto the top of the silica bed. This is quick but can lead to band broadening if too much or too strong a solvent is used.[6]

  • Dry Loading (Recommended): The crude product is dissolved in a suitable solvent (e.g., dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure (rotary evaporator) to yield a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended as it typically results in sharper bands and better separation.[1]

Experimental Workflow: Step-by-Step Purification Protocol

This protocol outlines the standard procedure for purifying 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole using flash column chromatography.

Diagram: Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 5. Load Sample Pack->Load Sample 4. Prepare Sample (Dry Loading) Elute 6. Elute with Solvent Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for column chromatography purification.

Methodology
  • Column Preparation (Slurry Packing):

    • Choose a glass column of appropriate size.

    • In a beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 90:10).[1]

    • With the column's stopcock open, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Carefully add your dry-loaded sample onto the sand layer.

    • Gently add a small amount of fresh eluent to the top of the column, being careful not to disturb the surface.

  • Elution and Fraction Collection:

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks.

    • Maintain a constant level of eluent at the top of the column by continuously adding fresh solvent.

    • If TLC analysis showed impurities that are very close to the product, a gradient elution may be beneficial. This involves starting with a less polar solvent system (e.g., 90:10 Hex:EtOAc) and gradually increasing the polarity (e.g., to 85:15, then 80:20) to improve separation.[1][7]

  • Analysis and Isolation:

    • Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate alongside a spot of the original crude mixture.

    • Identify the fractions containing only the pure desired product.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Troubleshooting Guide

Even with careful preparation, issues can arise. This section provides solutions to common problems encountered during the purification of this specific compound.

Diagram: Troubleshooting Decision Tree

G Start Problem Observed? P1 Streaking on TLC Start->P1 P2 Poor Separation Start->P2 P3 Product Not Eluting Start->P3 P4 Suspected Decomposition Start->P4 C1a Sample Overloaded? P1->C1a Check C2a Wrong Eluent? P2->C2a C3a Eluent not Polar Enough? P3->C3a C4a Silica too Acidic? P4->C4a C1b Compound too Polar? C1a->C1b No S1a Dilute Sample for TLC C1a->S1a Yes S1b Add Modifier (e.g., 0.5% TEA) C1b->S1b S2a Re-optimize Eluent with TLC C2a->S2a S3a Increase Eluent Polarity C3a->S3a S4a Add 0.5% Triethylamine (TEA) to Eluent C4a->S4a

Caption: A decision tree for troubleshooting common chromatography issues.

Q&A Troubleshooting
Q: My TLC plate shows significant streaking or tailing for the product spot. What's wrong?

A: Streaking is a common issue with polar compounds.[8]

  • Cause 1: Sample Overloading. You may be spotting too much material on the TLC plate.

    • Solution: Try diluting your sample before spotting it.[8]

  • Cause 2: Acidity of Silica. The nitro group can interact strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a small amount of a basic modifier, like triethylamine (TEA, ~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve the spot shape.[1][8]

Q: My product seems to be degrading on the column, leading to low yield and new, unwanted spots on the TLC of my collected fractions. What can I do?

A: Benzyl ethers and nitro compounds can sometimes be sensitive to the acidic nature of silica gel.

  • Confirmation: First, confirm the instability. Spot your crude product on a TLC plate, let it sit in the open air on the silica for an hour, and then develop it. If new spots appear compared to a freshly spotted sample, decomposition on silica is likely.[8]

  • Solution 1: Deactivate the Silica. As with tailing, running the column with an eluent containing 0.5-1% triethylamine can suppress degradation by neutralizing the stationary phase.

  • Solution 2: Use a Different Stationary Phase. If the problem persists, consider using a less acidic stationary phase, such as neutral alumina. You will need to re-optimize your eluent system for alumina using TLC.

  • Solution 3: Work Quickly. Minimize the time the compound spends on the column. Use a slightly more polar eluent than the "ideal" Rf 0.3 system to speed up elution and apply positive pressure (flash chromatography) to increase the flow rate.

Q: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve this?

A: This indicates your chosen eluent system lacks the required selectivity.

  • Solution 1: Change Solvent Ratios. Try preparing several eluent systems with slightly different polarities around your current system and check the separation by TLC.

  • Solution 2: Change Solvent Composition. If adjusting the ratio doesn't work, change the solvents themselves. The selectivity of the separation can be dramatically altered by swapping one component. For example, if you are using Hexane:Ethyl Acetate, try a system of Dichloromethane:Methanol or Toluene:Ethyl Acetate.

  • Solution 3: Use a Shallow Gradient. During the column elution, use a very slow and gradual increase in polarity (a shallow gradient). This can often resolve closely running spots that co-elute under isocratic (constant eluent) conditions.[7]

Q: My product is not coming off the column, even after I've passed many column volumes of my chosen eluent.

A: This is a clear indication that your mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 85:15 Hexane:Ethyl Acetate, switch to 70:30, then 50:50. If the product still does not elute, a final flush with a very polar solvent like 100% ethyl acetate or even 95:5 Ethyl Acetate:Methanol will elute highly retained compounds. This confirms whether the product was irreversibly adsorbed or simply required a much stronger eluent.

References

  • Technical Support Center: Purification of Polar Nitro Compounds. (n.d.). Benchchem.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography. (n.d.). Benchchem.
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences.
  • CN1118448C - The preparation method of benzyl-ether. (n.d.). Google Patents.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (n.d.). Benchchem.
  • A Comparative Purity Analysis of Synthesized 5-Bromo-6-nitro-1,3-benzodioxole. (n.d.). Benchchem.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. (2016). Organic Syntheses.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • Column Chromatography. (n.d.). Magritek.
  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical.

Sources

Technical Support Center: Optimizing 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS 109161-83-3)[1]. This hub is designed for synthetic chemists and process scientists encountering low purity, poor yields, or persistent side reactions during the Williamson etherification of sesamol (1,3-benzodioxol-5-ol) with 4-nitrobenzyl halides.

Rather than a basic troubleshooting list, this guide provides a mechanistic deep-dive into the reaction environment, interactive FAQs, and a self-validating standard operating procedure (SOP) to ensure high-fidelity reproducibility.

Part 1: Mechanistic Root Cause Analysis

Low purity in this specific etherification is rarely due to the failure of the primary S_N2 pathway. Instead, it is almost entirely driven by the mismanagement of the highly reactive starting materials. Understanding the chemical causality behind these degradation pathways is critical for process optimization.

  • Oxidative Degradation of Sesamol: Sesamol is a potent phenolic antioxidant[2]. Under basic conditions, the resulting sesamol phenoxide anion is highly electron-rich and readily donates an electron to trace molecular oxygen. This radical scavenging pathway generates complex, highly colored quinone-methide degradation products[2]. If your crude mixture turns dark brown or black, oxygen ingress is the root cause of your purity drop.

  • Hydrolysis of the Alkylating Agent: The benzylic carbon of 4-nitrobenzyl bromide/chloride is highly activated by the strongly electron-withdrawing para-nitro group. If your base or solvent contains trace water, hydroxide ions will competitively attack the benzylic position, yielding 4-nitrobenzyl alcohol. This consumes your electrophile and leaves unreacted sesamol in the crude mixture.

  • Thermal Decomposition: Pushing the reaction temperature above 60°C in polar aprotic solvents (like DMF) accelerates solvent degradation and promotes base-catalyzed side reactions, leading to a complex impurity profile on HPLC.

Pathway Sesamol Sesamol (1,3-Benzodioxol-5-ol) Phenoxide Sesamol Phenoxide Intermediate Sesamol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Anhydrous Base->Phenoxide Product 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole (High Purity) Phenoxide->Product SN2 Alkylation Oxidation Quinone-Methide Degradation (Dark Impurities) Phenoxide->Oxidation Radical Scavenging Electrophile 4-Nitrobenzyl Halide Electrophile->Product Hydrolysis 4-Nitrobenzyl Alcohol (Hydrolysis Impurity) Electrophile->Hydrolysis Nucleophilic Attack O2 Trace O2 / Light O2->Oxidation H2O Trace H2O H2O->Hydrolysis

Mechanistic pathway of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole synthesis and primary side reactions.

Part 2: Interactive Troubleshooting & FAQs

Q1: My crude reaction mixture turns dark black within 30 minutes, and the final purity is <70%. How do I prevent this? A1: The dark color is a direct visual indicator of sesamol oxidation[2]. Because sesamol acts as a radical scavenger, it is highly sensitive to oxygen when deprotonated.

  • Corrective Action: Degas your solvent (e.g., sparge DMF with Argon for 15 minutes) before adding the base. Maintain a strict inert atmosphere (Argon or N₂) throughout the entire reaction lifecycle.

Q2: LC-MS shows a major impurity peak corresponding to 4-nitrobenzyl alcohol. What went wrong? A2: Trace water in your system caused the hydroxide-mediated hydrolysis of your 4-nitrobenzyl halide.

  • Corrective Action: Switch to strictly anhydrous solvents (water <50 ppm). Furthermore, inorganic bases like K₂CO₃ are highly hygroscopic. You must oven-dry your base at 120°C overnight prior to use.

Q3: The reaction stalls at 80% conversion despite prolonged heating. Should I increase the temperature? A3: No. Heating beyond 60°C will exacerbate side reactions and degrade the product.

  • Corrective Action: If the reaction is sluggish, the issue is likely the solubility or nucleophilicity of the phenoxide. Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation ("cesium effect") creates a looser, more reactive ion pair in solution, driving the reaction to completion at lower temperatures. Alternatively, add 0.1 equivalents of Potassium Iodide (KI) to initiate in situ Finkelstein catalysis.

Troubleshooting Start Issue: Low Purity (<90%) Visual Is the crude mixture dark brown/black? Start->Visual YesColor Yes Visual->YesColor NoColor No Visual->NoColor OxIssue Sesamol Oxidation YesColor->OxIssue HPLC Check HPLC/LC-MS NoColor->HPLC OxFix Action: Degas solvent, use strict Argon atmosphere OxIssue->OxFix Imp1 Peak: 4-Nitrobenzyl alcohol HPLC->Imp1 Imp2 Peak: Unreacted Sesamol HPLC->Imp2 Fix1 Action: Oven-dry K2CO3, use anhydrous solvent Imp1->Fix1 Fix2 Action: Add KI catalyst, check base solubility Imp2->Fix2

Troubleshooting decision tree for diagnosing and resolving low purity in the synthesis workflow.

Part 3: Quantitative Optimization Data

To demonstrate the impact of reaction parameters on final purity, the following matrix summarizes standard optimization trials. Notice how the combination of anhydrous conditions and optimized bases drastically shifts the purity profile.

Solvent ConditionBase UsedTemperatureAdditiveIsolated Yield (%)HPLC Purity (%)Primary Impurity Identified
Acetone (Wet)K₂CO₃Reflux (56°C)None45%65%4-Nitrobenzyl alcohol
DMF (Degassed)K₂CO₃80°CNone60%78%Unknown (Thermal Degradation)
DMF (Anhydrous)K₂CO₃50°CNone85%92%Unreacted Sesamol
MeCN (Anhydrous)K₂CO₃60°CKI (0.1 eq)91%96%None (Trace Sesamol)
DMF (Anhydrous) Cs₂CO₃ 50°C None 94% >98% None

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the built-in validation check is met.

Step 1: Preparation & Degassing

  • Action: Dissolve sesamol (1.0 eq) in anhydrous DMF (10 volumes) in an oven-dried round-bottom flask. Sparge the solution with Argon for 15 minutes.

  • Validation Check: Measure the moisture content of the DMF via Karl Fischer titration. It must be <50 ppm. If >50 ppm, discard and use fresh anhydrous solvent to prevent electrophile hydrolysis.

Step 2: Base Addition

  • Action: Add finely powdered, oven-dried Cs₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 30 minutes under a continuous Argon balloon.

  • Causality: Pre-forming the phenoxide anion ensures rapid, uniform alkylation once the electrophile is introduced, minimizing the time the reactive phenoxide spends in solution.

Step 3: Electrophile Addition

  • Action: Add 4-nitrobenzyl bromide (1.1 eq) portion-wise over 10 minutes to avoid exothermic spiking.

  • Validation Check: The reaction mixture should remain a light yellow-to-orange suspension. A rapid shift to dark brown indicates oxygen ingress; if this occurs, check your Argon line immediately.

Step 4: Reaction Monitoring

  • Action: Stir the mixture at 50°C for 4 hours.

  • Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze by HPLC (or TLC using Hexanes:Ethyl Acetate 3:1). The sesamol peak must be <2% AUC. If >2%, continue stirring for 2 additional hours.

Step 5: Quench & Precipitation

  • Action: Cool the reaction to room temperature. Pour the mixture slowly into 50 volumes of vigorously stirred, ice-cold distilled water.

  • Causality: The target product, 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, is highly hydrophobic and will crash out as a solid precipitate. The DMF, inorganic base, and any trace unreacted sesamol will remain dissolved in the aqueous phase, acting as an automatic purification step.

Step 6: Filtration & Washing

  • Action: Vacuum filter the precipitate. Wash the filter cake with cold water (3 x 10 vol) to remove residual DMF, followed by a wash with cold heptane (2 x 5 vol) to strip away non-polar organic impurities. Dry under high vacuum at 40°C overnight.

References

  • Sigma-Aldrich Product Catalog. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS 109161-83-3). Sigma-Aldrich / Merck KGaA.

  • Pérez-Cruz, K., et al. (2013). Synthesis of Novel Biaryl Derivatives of Sesamol (5-Benzodioxolol) and Evaluation of their Antioxidant Activity Against DPPH Radical. ResearchGate.

Sources

Technical Support Center: Troubleshooting Stability of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter complex orthogonal deprotection strategies. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole presents a unique challenge: it contains a cyclic acetal (the 1,3-benzodioxole or methylenedioxy ring) and an electron-deficient benzyl ether (the 4-nitrobenzyl or PNB group).

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot stability issues, optimize workups, and execute selective cleavages without compromising your synthetic yields.

Core Vulnerability Analysis & Troubleshooting FAQs

Understanding the electronic and steric nature of your molecule is the first step in preventing unwanted degradation.

Q1: Why is my 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole degrading during a standard 1M HCl workup? A1: The 1,3-benzodioxole moiety is a cyclic acetal. While the aromatic conjugation provides slightly more stability than standard aliphatic acetals, prolonged exposure to strong aqueous acids (pH < 1) drives the thermodynamic equilibrium toward hydrolysis[1]. This yields 4-(4-nitrobenzyloxy)benzene-1,2-diol and formaldehyde. To prevent this, avoid strong mineral acids during workup; instead, utilize buffered mild acids (e.g., saturated NH₄Cl, pH ~5.5) which keep the acetal completely intact[2].

Q2: I need to deprotect the 1,3-benzodioxole ring to a catechol. How can I achieve this without cleaving the 4-nitrobenzyl (PNB) ether? A2: You can exploit the differential electronic properties of the two groups using a hard Lewis acid like Boron Tribromide (BBr₃)[3]. The strongly electron-withdrawing 4-nitro group heavily destabilizes the formation of a transient benzyl carbocation, making the PNB ether remarkably resistant to acid-catalyzed cleavage compared to standard electron-rich benzyl ethers[4]. Conversely, BBr₃ strongly coordinates to the sterically accessible acetal oxygens of the 1,3-benzodioxole ring, facilitating selective cleavage at -78 °C to 0 °C[1].

Q3: How do I selectively remove the 4-nitrobenzyl group while leaving the 1,3-benzodioxole intact? A3: Do not use acidic conditions for this orthogonal deprotection. The harsh Brønsted acids (like 33% HBr in AcOH) required to cleave a PNB ether will concurrently destroy the 1,3-benzodioxole ring[5]. Instead, utilize catalytic hydrogenolysis (Pd/C, H₂) or mild reductive conditions (e.g., Zn/AcOH). These methods selectively reduce and cleave the PNB group while the acetal remains completely inert[2].

Q4: What are the optimal long-term storage conditions for this compound? A4: Store the compound in a desiccator at 4 °C, protected from light. The presence of ambient moisture combined with trace acidic impurities (often found in aging halogenated solvents like chloroform) can initiate slow auto-catalytic hydrolysis of the acetal[1].

Mechanistic Pathways & Workflows

Pathway SM 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole Mild Mild Acid (pH 4-6) Stable SM->Mild Strong Strong Aq. Acid (pH < 1) Heat SM->Strong Lewis Lewis Acid (BBr3) -78°C to RT SM->Lewis Harsh Harsh Brønsted Acid (HBr/AcOH) SM->Harsh Cat 4-(4-Nitrobenzyloxy) benzene-1,2-diol Strong->Cat Acetal Hydrolysis Lewis->Cat Selective Acetal Cleavage Phenol 1,3-Benzodioxol-5-ol Harsh->Phenol Ether Cleavage Triol Benzene-1,2,4-triol Harsh->Triol Global Deprotection

Degradation pathways of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole under various acidic conditions.

Workflow Start Reaction Complete Check Acidic Workup Required? Start->Check No Standard Aqueous Extraction Check->No No Yes Is pH < 1 or Lewis Acid present? Check->Yes Yes Buffer Use Buffered Quench (e.g., Sat. NH4Cl, pH 5.5) Yes->Buffer No (Mild) Risk High Risk of Acetal Cleavage Yes->Risk Yes (Harsh) Buffer->No Neutralize Neutralize carefully (e.g., NaHCO3) before extraction Neutralize->No Risk->Neutralize

Decision matrix for safe workup of 1,3-benzodioxole derivatives to prevent acid hydrolysis.

Quantitative Stability Data

The following table summarizes the stability of both functional groups under various standard laboratory conditions, allowing you to select orthogonal reagents with confidence.

Reagent / ConditionpH / Eq.Temp (°C)Time (h)1,3-Benzodioxole Status4-Nitrobenzyl Ether Status
Saturated NH₄Cl (aq)~5.52524Intact (>99%)Intact (>99%)
1M HCl (aq)< 1.02512Partial HydrolysisIntact (>99%)
BBr₃ in DCM1.1 eq-78 to 02Cleaved (Catechol)Intact (>95%)
33% HBr in AcOHExcess254CleavedCleaved
H₂ / Pd/CNeutral2512Intact (>99%)Cleaved (Phenol)

Validated Experimental Protocols

Protocol A: Safe Acidic Quench and Extraction Workflow

Use this protocol when quenching a basic or organometallic reaction containing 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole to prevent accidental acetal hydrolysis.

  • Cooling: Cool the completed reaction mixture to 0 °C using an ice bath.

  • Buffered Quench: Slowly add saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. Do not use 1M HCl or KHSO₄.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Self-Validation (TLC): Spot the organic layer on a silica TLC plate. If a highly polar, baseline-retained spot appears that rapidly darkens upon exposure to ambient light and air (indicating oxidation of a catechol to a quinone), your local pH dropped too low during the quench.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤ 35 °C.

Protocol B: Selective BBr₃-Mediated Acetal Cleavage

Use this protocol to selectively unmask the 1,3-benzodioxole to a catechol while retaining the acid-resistant 4-nitrobenzyl ether[3].

  • Preparation: Dissolve 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Add BBr₃ (1.1 to 1.5 eq, 1.0 M in DCM) dropwise via syringe over 15 minutes. The solution may develop a deep coloration due to Lewis acid-base complexation.

  • Reaction: Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional hour.

  • Quench: Re-cool the flask to -78 °C. Carefully quench the excess BBr₃ by the slow dropwise addition of anhydrous Methanol (MeOH). Note: This converts the extruded methylene unit into volatile dimethoxymethane.

  • Self-Validation (Diagnostic Stain): After standard workup, apply a 1% aqueous FeCl₃ stain to your TLC plate. A deep blue/green color confirms the successful generation of the free 1,2-diol (catechol) while the PNB ether remains intact.

References

  • Source: National Institutes of Health (NIH)
  • Greene's Protective Groups in Organic Synthesis: Fifth Edition Source: ResearchGate URL
  • Essential Protecting Agents for Synthesis Source: Scribd URL
  • Halogenative Deoxygenation of Ketones; Vinyl Bromides and/or gem-Dibromides by Cleavage of 1,3-Benzodioxoles with Boron Tribromide Source: Semantic Scholar URL
  • An Efficient and Convenient Method for Preparation of 2,2-Disubstituted and 2-Monosubstituted 1,3-Benzodioxoles Source: ResearchGate URL

Sources

Recrystallization solvents for high-purity 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-NB-BDX-001 Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (also known as 4-nitrobenzyl sesamol ether).

Executive Summary & Solvent Selection Matrix

The Challenge: Synthesizing 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole typically involves the O-alkylation of sesamol with 4-nitrobenzyl bromide. Common contaminants include unreacted sesamol (phenolic), 4-nitrobenzyl halides (lachrymators), and colored oxidation byproducts. Achieving HPLC purity >99% requires a solvent system that discriminates between the target ether and these specific impurities.

Recommendation: Based on the polarity profile of the benzodioxole and nitro groups, Ethanol (95%) is the primary recommended solvent. It offers the optimal gradient of solubility (high at boiling, low at freezing) while effectively keeping polar phenolic impurities in the mother liquor.

Solvent System Compatibility Table
Solvent SystemSuitabilityPrimary Use CaseTechnical Notes
Ethanol (95%) High Standard Purification Best balance of yield and purity. The 5% water content helps depress the solubility of non-polar side products while keeping salts/phenols in solution.
EtOAc / Heptane MediumRemoving Non-polar ImpuritiesUse a 1:3 ratio. Effective if the crude contains significant unreacted benzyl halide, but risks "oiling out" if cooled too rapidly.
Acetonitrile (ACN) Low/SpecialHigh-Polarity ImpuritiesUse only if the product is persistently retaining color. ACN has high solvency; requires freezing temperatures (-20°C) for good recovery.
Methanol MediumSmall Scale (<1g)Similar to ethanol but higher solubility may reduce yield. Good for removing inorganic salts.

Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Ethanol 95%)

Pre-requisite: Ensure the crude solid has been washed with 1M NaOH (aq) to remove unreacted sesamol before attempting recrystallization.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add ethanol in 1 mL increments until fully dissolved. Do not exceed 10 mL/g.

  • Hot Filtration (Critical for Clarity):

    • If the solution is dark yellow/brown or contains insoluble particles, add Activated Carbon (5-10 wt%) . Stir at reflux for 5 minutes.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and mechanical impurities.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling induces oiling out.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.

  • Collection:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with cold Ethanol (-20°C).

    • Drying: Dry under high vacuum at 40°C for 4 hours to remove solvent residues.

Process Workflow & Logic

The following diagram illustrates the decision-making process during purification, specifically addressing the common "Oiling Out" phenomenon.

RecrystallizationWorkflow Start Crude 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole Wash Pre-Wash: 1M NaOH (Remove Sesamol) Start->Wash Dissolve Dissolve in Hot EtOH (95%) Wash->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol Carbon Add Activated Carbon & Hot Filter CheckSol->Carbon Dark/Hazy Cool Slow Cool to RT CheckSol->Cool Clear Carbon->Cool CheckState State Check: Crystals or Oil? Cool->CheckState Reheat Reheat to Reflux Add Seed Crystal CheckState->Reheat Oiling Out IceBath Ice Bath (0-4°C) CheckState->IceBath Crystals Forming Reheat->Cool Slower Rate Filter Vacuum Filtration & Cold Wash IceBath->Filter Final Pure Product (>99% HPLC) Filter->Final

Figure 1: Purification workflow emphasizing the critical pre-wash step and intervention loop for oiling out.

Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a liquid layer) instead of crystallizing? A: This is common with aromatic ethers. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Fix: Reheat the mixture until the oil redissolves. Add a small "seed crystal" of pure product (if available) or scratch the glass wall with a rod as it cools. Ensure the cooling rate is very slow; wrap the flask in a towel to insulate it during cooling.

Q: The crystals are still yellow after recrystallization. Is this normal? A: A pale yellow hue is expected due to the nitro group (


). However, a deep brown or bright orange color indicates oxidation impurities (quinones) or unremoved 4-nitrobenzyl bromide.
  • Fix: If the color is deep, perform a "charcoal drop." Dissolve the crystals in hot ethanol, add activated charcoal, filter hot, and recrystallize again.

Q: My yield is lower than expected (<60%). Where did I lose product? A: The most common cause is using too much solvent.

  • Fix: Check the mother liquor (filtrate) by TLC. If the product is present, concentrate the filtrate by 50% on a rotovap and cool again to harvest a "second crop." Note that the second crop usually has lower purity.

Q: Can I use water as a co-solvent? A: Yes. If the product is too soluble in pure ethanol, you can use the "Cloud Point" method :

  • Dissolve in hot ethanol.

  • Add hot water dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of ethanol to clear it.

  • Cool slowly. This forces precipitation by increasing the polarity of the solvent system.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
  • PubChem. Compound Summary for 5-Nitro-1,3-benzodioxole (Analogous Structure). National Library of Medicine. Available at: [Link] (Accessed 2024).

Validation & Comparative

Technical Guide: 1H NMR Spectrum Interpretation of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous analysis of the 1H NMR spectrum for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole , a functionalized ether scaffold often utilized in medicinal chemistry for its dual pharmacophore nature (benzodioxole and nitro-aromatic moieties).[1]

Unlike standard spectral lists, this document focuses on comparative analysis —specifically distinguishing the product from its synthetic precursors (Sesamol and 4-Nitrobenzyl bromide) and evaluating solvent-dependent resolution (CDCl₃ vs. DMSO-d₆). The objective is to equip researchers with the diagnostic markers necessary to validate synthesis success and purity without ambiguity.

Part 1: Structural Logic & Signal Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The molecule represents a Williamson ether synthesis product combining an electron-rich Sesamol core with an electron-deficient 4-Nitrobenzyl moiety.[1]

Structural Domains[1][2][3]
  • Domain A (Benzodioxole Core): Contains the methylenedioxy bridge (-O-CH₂-O-) and an ABX aromatic system.[1]

  • Domain B (Linker): The benzylic ether methylene (-O-CH₂-Ar).[1]

  • Domain C (Nitrobenzyl Tail): A para-substituted aromatic ring (AA'BB' system) strongly deshielded by the nitro group.

Graphviz Diagram: Structural Segmentation & Logic

The following diagram illustrates the flow of logic from structural domains to expected NMR signals.

NMR_Logic_Flow Molecule 5-[(4-Nitrobenzyl)oxy]- 1,3-benzodioxole Sub_A Benzodioxole Core (Electron Rich) Molecule->Sub_A Sub_B Ether Linker (-O-CH2-Ar) Molecule->Sub_B Sub_C p-Nitrobenzyl Group (Electron Poor) Molecule->Sub_C Signal_A1 Methylene Dioxy Singlet ~5.9 ppm Sub_A->Signal_A1 Unique ID Signal_A2 Aromatic ABX Multiplet 6.3-6.6 ppm Sub_A->Signal_A2 Shielded Signal_B Benzylic Ether Singlet ~5.0 ppm Sub_B->Signal_B Deshielded by O Signal_C Aromatic AA'BB' Two Doublets 7.6 & 8.2 ppm Sub_C->Signal_C Strong Deshielding (NO2 effect)

Figure 1: Structural segmentation mapping chemical moieties to specific NMR spectral regions.

Part 2: Comparative Analysis (Reaction Monitoring)

The most critical application of this NMR data is monitoring the Williamson ether synthesis. The disappearance of precursor signals and the emergence of the product's linker signal are the definitive proofs of reaction completion.

Scenario A: Product vs. Precursors

Precursor 1: Sesamol (3,4-methylenedioxyphenol) Precursor 2: 4-Nitrobenzyl bromide[1]

FeatureSesamol (Precursor)4-Nitrobenzyl Bromide (Precursor)Target Product Diagnostic Action
-OH Proton Broad singlet ~4.8-5.0 ppmN/AAbsent Confirm consumption of Sesamol.[1]
Linker CH₂ N/ASinglet ~4.50 ppm (-CH₂Br)Singlet ~5.05 ppm (-OCH₂Ar)Key Indicator: Shift downfield by ~0.5 ppm due to Oxygen.[1]
Dioxole CH₂ Singlet ~5.90 ppmN/ASinglet ~5.95 ppm Remains stable; confirms core integrity.[1]
Nitro Aromatics N/ADoublets ~7.6 & 8.2 ppmDoublets ~7.6 & 8.2 ppm Confirms incorporation of nitrobenzyl group.[1]

Technical Insight: The most common error in interpreting this spectrum is confusing the Dioxole methylene (~5.95 ppm) with the Linker methylene (~5.05 ppm).

  • Differentiation Rule: The Dioxole protons are flanked by two oxygens (-O-CH₂-O-), pushing them further downfield than the linker protons, which are flanked by only one oxygen and an aromatic ring (-O-CH₂-Ar).[1]

Part 3: Detailed Spectral Assignment (CDCl₃)

Experimental Conditions: 300-500 MHz, CDCl₃, 298 K. Ref: TMS at 0.00 ppm.

Aromatic Region (6.0 – 8.5 ppm)

The spectrum displays two distinct aromatic systems that do not overlap significantly in CDCl₃.

  • 8.25 ppm (2H, d, J = 8.8 Hz): Ortho protons to the Nitro group.[2] Highly deshielded.

  • 7.60 ppm (2H, d, J = 8.8 Hz): Meta protons to the Nitro group (Ortho to the CH₂ linker).

  • 6.65 ppm (1H, d, J = 8.4 Hz): Benzodioxole proton (C7-H), ortho to the ether linkage.[2]

  • 6.55 ppm (1H, d, J = 2.4 Hz): Benzodioxole proton (C4-H), meta to the ether linkage.[2]

  • 6.38 ppm (1H, dd, J = 8.4, 2.4 Hz): Benzodioxole proton (C6-H).[2]

Aliphatic/Heterocyclic Region (4.0 – 6.0 ppm)
  • 5.94 ppm (2H, s): Methylenedioxy protons (-O-CH₂-O-).[1] Sharp singlet.

  • 5.08 ppm (2H, s): Benzylic ether protons (-O-CH₂-Ph).[1] Sharp singlet.

Part 4: Solvent Comparison (CDCl₃ vs. DMSO-d₆)

While CDCl₃ is the standard, DMSO-d₆ is often required if the product precipitates or if water suppression is needed.[1]

SolventResidual PeakWater PeakImpact on Product SpectrumRecommendation
CDCl₃ 7.26 ppm (s)~1.56 ppmCleanest separation. Aromatic peaks are well-resolved.[1]Primary Choice for characterization.
DMSO-d₆ 2.50 ppm (quint)~3.33 ppmSlight downfield shift of all peaks (~0.1-0.2 ppm).[1] Viscosity may broaden peaks slightly.[1]Use only if solubility in CDCl₃ is <5 mg/0.6 mL.[1]
Graphviz Diagram: Experimental Workflow & Decision Tree

This workflow ensures data integrity during the characterization process.

Experimental_Workflow Start Crude Reaction Mixture Workup Aqueous Workup & Drying Start->Workup Sample_Prep Dissolve ~10mg in 0.6mL CDCl3 Workup->Sample_Prep NMR_Run Acquire 1H NMR (16 scans) Sample_Prep->NMR_Run Check_OH Check 4.5-5.0 ppm region (Is OH present?) NMR_Run->Check_OH Check_Linker Check 5.0-5.1 ppm (Is new Singlet present?) Check_OH->Check_Linker No OH Result_Impure Recrystallize (Remove Sesamol) Check_OH->Result_Impure OH Detected Result_Pure Pure Product (Proceed to Bioassay) Check_Linker->Result_Pure Yes Check_Linker->Result_Impure No (Reaction Failed)

Figure 2: Decision tree for validating synthesis success using specific NMR markers.

Part 5: Experimental Protocols

Protocol 1: High-Resolution Sample Preparation[1]
  • Objective: Maximize Signal-to-Noise (S/N) and resolution.

  • Step 1: Weigh 5–10 mg of the dried solid product into a clean vial. Note: <5 mg leads to poor S/N; >20 mg causes viscosity broadening.[1]

  • Step 2: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Step 3: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids (e.g., residual K₂CO₃ or NaBr salts from synthesis).

  • Step 4: Cap and invert 3 times. Ensure the solvent height is at least 4 cm in the tube.

Protocol 2: Shimming & Acquisition
  • Lock: Adjust lock signal to ~70-80% saturation.

  • Shim: Focus on Z1 and Z2 shims until the lock level is stable and maximized.

  • Parameters:

    • Pulse Angle: 30° (allows faster repetition).[1]

    • Relaxation Delay (D1): 1.0 second (sufficient for protons).

    • Scans (NS): 16 (for >5mg sample) or 64 (for <2mg sample).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][3][4] (Standard text for chemical shift rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for Sesamol and Nitrobenzyl bromide reference spectra).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link] (Reference for solvent residual peaks).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative source for coupling constant analysis).

Sources

Predictive vs. Experimental 13C NMR Methodologies for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the unambiguous structural verification of these compounds becomes paramount. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is a prime example of a synthetically valuable scaffold featuring a delicate interplay of electron-withdrawing (nitro) and electron-donating (ether, methylenedioxy) moieties.

For researchers and analytical scientists, assigning the


C NMR spectrum of such a molecule presents specific challenges, particularly concerning the closely clustered quaternary carbons. This guide objectively compares three distinct methodologies for determining the 

C NMR chemical shifts of this compound: Empirical Database Prediction, Quantum Mechanical (DFT) Calculation, and High-Resolution Experimental Acquisition.

The Three-Pillar Analytical Framework

To establish a robust structural proof, scientists typically employ one or a combination of the following methods:

  • Empirical Prediction (HOSE Codes): Utilizes hierarchical orthogonal space environment (HOSE) codes mapped against vast spectral databases[1]. While rapid, it often struggles to accurately predict shifts in sterically congested or electronically unique microenvironments.

  • Quantum Mechanical (DFT) Prediction: Employs Density Functional Theory combined with Gauge-Including Atomic Orbital (GIAO) methods to calculate magnetic shielding tensors from first principles[2]. It provides high accuracy for novel scaffolds but requires significant computational overhead.

  • Experimental NMR Spectroscopy: The definitive gold standard. However, 1D

    
    C NMR alone is insufficient for complex molecules; it must be coupled with 2D correlation techniques (HSQC/HMBC) to create a self-validating assignment loop[3].
    

Analytical_Workflow Target 5-[(4-Nitrobenzyl)oxy] -1,3-benzodioxole Exp Experimental NMR (100 MHz, CDCl3) Target->Exp DFT DFT GIAO Calculation (B3LYP/6-311+G**) Target->DFT Emp Empirical Prediction (HOSE Codes) Target->Emp Analysis Signal Assignment & Statistical Validation Exp->Analysis DFT->Analysis Emp->Analysis

Fig 1. Multi-modal workflow for 13C NMR signal validation and assignment.

Self-Validating Experimental & Computational Protocols

To ensure strict scientific integrity, the protocols below are designed as self-validating systems, explaining not just the how, but the causality behind each parameter.

Protocol A: High-Resolution C NMR Acquisition

Relying solely on default spectrometer parameters often leads to the suppression of quaternary carbon signals. This protocol ensures quantitative-like reliability.

  • Sample Preparation: Dissolve 30 mg of the analyte in 0.6 mL of CDCl

    
    . Causality:  A high concentration is required due to the low natural abundance (~1.1%) and low gyromagnetic ratio of the 
    
    
    
    C nucleus. Include 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the 0.0 ppm reference precisely[1].
  • Acquisition Parameters: Utilize a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds . Causality: Quaternary carbons (e.g., C3a, C7a, C5, C4', C1') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and loss[3].

  • Orthogonal Validation: Acquire

    
    H-
    
    
    
    C HSQC (to assign protonated carbons) and HMBC (to assign quaternary carbons via 2- and 3-bond couplings). This ensures the 1D data is internally cross-verified.

Exp_Protocol Prep Sample Prep 30 mg in CDCl3 + 0.03% TMS Acq Acquisition zgpg30 pulse D1 = 2.0 s Prep->Acq Proc Processing Zero-filling & FT Phase Correction Acq->Proc Val Validation HSQC/HMBC Cross-referencing Proc->Val

Fig 2. Step-by-step experimental protocol for high-resolution 13C NMR acquisition.

Protocol B: Quantum Mechanical (DFT) Prediction
  • Geometry Optimization: Perform a conformational search followed by geometry optimization using the B3LYP functional and the 6-31G(d) basis set to find the global energy minimum.

  • Magnetic Shielding Calculation: Calculate the NMR shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory. Causality: The inclusion of diffuse and polarization functions (2d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms[2].

  • Linear Scaling: Convert absolute shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using a scaling factor derived from a TMS reference calculated at the exact same level of theory.

Comparative Data & Mechanistic Shift Analysis

The table below synthesizes the quantitative data generated by the three methodologies. The molecule contains 14 carbons, but due to symmetry in the 4-nitrobenzyl ring, 12 distinct signals are observed.

Carbon PositionStructural EnvironmentEmpirical (ppm)DFT (ppm)Experimental (ppm)
C5 Benzodioxole C-O-Bn153.8154.6154.2
C3a Benzodioxole C-O147.5148.4148.1
C4' Ar C-NO

148.0147.1147.5
C1' Ar C-CH

143.5144.8144.3
C7a Benzodioxole C-O142.0142.1141.8
C2', C6' Ar CH (meta to NO

)
128.2127.5127.9
C3', C5' Ar CH (ortho to NO

)
124.0123.4123.8
C7 Benzodioxole CH108.5107.9108.2
C6 Benzodioxole CH106.1105.5105.8
C2 O-CH

-O
101.1101.6101.3
C4 Benzodioxole CH98.297.497.9
C8 (Bn) CH

-O
69.871.070.5
Mechanistic Causality of Key Shifts
  • The Nitro Effect (C4' at 147.5 ppm): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It pulls electron density away from the ipso carbon (C4') via both inductive (-I) and resonance (-M) effects, drastically deshielding the nucleus and pushing its shift far downfield[1].

  • The Methylenedioxy Diagnostic Peak (C2 at 101.3 ppm): This carbon is uniquely sandwiched between two highly electronegative oxygen atoms within a strained five-membered ring. The resulting shift near 101 ppm is an unmistakable, diagnostic hallmark of the 1,3-benzodioxole core[4].

  • Resonance Shielding (C4 at 97.9 ppm): Despite being an aromatic carbon, C4 appears unusually upfield. Causality: It is positioned ortho to two oxygen-bearing carbons (C3a and C5). The strong resonance-donating (+M) effects from the lone pairs of both oxygen atoms flood the C4 position with electron density, heavily shielding the nucleus[3].

Conclusion & Recommendations

While Empirical Predictions provide a rapid baseline, they often underestimate the complex resonance shielding effects seen at positions like C4. DFT GIAO Calculations offer exceptional accuracy (typically within


 1.5 ppm of experimental values) and are highly recommended when physical isolation of an intermediate is impossible[2].

However, for regulatory submissions and definitive structural proof in drug development, Experimental High-Resolution NMR , strictly validated by 2D HMBC/HSQC correlations, remains the irreplaceable standard. By understanding the causality behind relaxation delays and electronic substituent effects, analytical scientists can ensure their structural assignments are both accurate and unassailable.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society (Book Review).[Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.[Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Organic Chemistry Data (Hans Reich Collection).[Link]

Sources

Mass Spectrometry Fragmentation Pattern of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole: A Comparative Guide to Q-TOF vs. Triple Quadrupole Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation and pharmacokinetic (PK) quantification of complex organic molecules demand highly specialized analytical platforms. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (C₁₄H₁₁NO₅) serves as an excellent model compound for evaluating mass spectrometry (MS) performance. It contains two distinct pharmacophores with well-documented, yet analytically challenging, fragmentation behaviors: a photolabile/reducible 4-nitrobenzyl ether and a 1,3-benzodioxole (methylenedioxybenzene) moiety.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) using the Agilent 6546 LC/Q-TOF against the targeted quantitative power of the Agilent 6495 Triple Quadrupole (QqQ) . By analyzing the specific fragmentation pattern of this compound, we will demonstrate the causality behind instrument selection and provide self-validating experimental protocols for both structural ID and ultra-trace quantification.

Mechanistic Fragmentation Pathways

Under positive Electrospray Ionization (ESI+), 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole yields a protonated molecular ion


 at an exact mass of m/z 274.0710. The collision-induced dissociation (CID) of this precursor ion is driven by the relative stabilities of the resulting carbocations and oxonium ions [1].
The Analytical Challenge: Isobaric Neutral Losses

The primary fragmentation event is the heterolytic cleavage of the ether bond. This pathway bifurcates to yield either the 4-nitrobenzyl cation (m/z 136.040) or the benzodioxol-5-yl cation (m/z 137.024).

The secondary fragmentation of these product ions presents a unique analytical challenge:

  • Nitrobenzyl Fragmentation: The 4-nitrobenzyl cation undergoes a characteristic loss of nitrogen dioxide (

    
    , 45.993 Da) or nitric oxide (
    
    
    
    , 29.998 Da)[2].
  • Benzodioxole Fragmentation: The benzodioxol-5-yl cation undergoes a ring-opening event characterized by the loss of formaldehyde (

    
    , 30.011 Da) [3].
    

Because the loss of


 (29.998 Da) and 

(30.011 Da) are nearly isobaric (a difference of only 12.6 mDa), nominal mass instruments cannot easily distinguish between them. This necessitates the use of high-resolution platforms for unambiguous structural assignment.

MS_Fragmentation M [M+H]+ m/z 274.0710 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole N_benzyl 4-Nitrobenzyl Cation m/z 136.040 C7H6NO2+ M->N_benzyl Ether Cleavage (- Sesamol neutral) Sesamol Benzodioxol-5-yl Cation m/z 137.024 C7H5O3+ M->Sesamol Ether Cleavage (- 4-Nitrobenzyl neutral) Loss_NO2 Loss of NO2 (-45.993 Da) m/z 90.047 C7H6+ N_benzyl->Loss_NO2 -NO2 Loss_NO Loss of NO (-29.998 Da) m/z 106.041 C7H6O+ N_benzyl->Loss_NO -NO Loss_CH2O Loss of CH2O (-30.011 Da) m/z 107.013 C6H3O2+ Sesamol->Loss_CH2O -CH2O (Ring opening)

ESI+ CID Fragmentation tree of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Technology Comparison: Q-TOF vs. Triple Quadrupole

When analyzing 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, the choice of instrument dictates the quality and type of data acquired.

  • Agilent 6546 LC/Q-TOF: Engineered for discovery and structural elucidation. Its resolving power (>60,000 FWHM) easily separates the 12.6 mDa difference between the

    
     and 
    
    
    
    neutral losses, ensuring zero false-positive fragment assignments [4]. Furthermore, its isotopic fidelity allows for precise elemental composition determination of unknown metabolites.
  • Agilent 6495 LC/TQ (QqQ): Engineered for absolute quantification. While it operates at unit mass resolution (0.7 Da FWHM), its dual-stage iFunnel technology captures a vastly larger portion of the ESI plume. This results in attogram-level limits of detection (LOD), making it the gold standard for high-throughput PK profiling in complex biological matrices (e.g., plasma, urine) [5].

Table 1: Performance Comparison for Benzodioxole Ether Analysis
Performance MetricAgilent 6546 LC/Q-TOFAgilent 6495 LC/TQ (QqQ)Analytical Causality & Advantage
Mass Resolution > 60,000 FWHMUnit Mass (0.7 Da FWHM)Q-TOF resolves isobaric fragments (

vs

), preventing misidentification.
Mass Accuracy < 1 ppm~ 0.1 DaQ-TOF provides unambiguous elemental composition for metabolite ID.
Limit of Detection Low femtogramAttogram/ZeptomoleQqQ utilizes iFunnel technology to maximize ion transmission for ultra-trace PK assays.
Dynamic Range 5 orders of magnitude> 6 orders of magnitudeQqQ prevents detector saturation during wide-concentration dose-response studies.
Acquisition Speed Up to 50 HzSub-millisecond dwell timesQqQ allows simultaneous monitoring of hundreds of MRM transitions without signal loss.
Primary Workflow Metabolite ID, DegradationTargeted PK, High-throughputPlatforms are complementary: Q-TOF identifies the target; QqQ quantifies it.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols incorporate continuous calibration, internal standardization, and system suitability checks.

Protocol A: Structural Elucidation via LC-HRMS (Agilent 6546 Q-TOF)

Objective: Unambiguously map the fragmentation pathways of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole and resolve isobaric losses.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatography (LC): Use a sub-2 µm C18 column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a 5-minute linear gradient from 5% to 95% B.

  • Continuous Lock-Mass Calibration (Self-Validation): Infuse a reference mass solution (containing Purine at m/z 121.0509 and HP-0921 at m/z 922.0098) continuously via a second nebulizer. Causality: This corrects for TOF flight tube thermal drift in real-time, guaranteeing < 1 ppm mass accuracy across the entire run.

  • MS/MS Acquisition: Operate in Auto MS/MS mode. Set precursor isolation to narrow (~1.3 m/z). Apply collision energies (CE) of 10, 20, and 40 eV to capture both fragile ether cleavages (low CE) and stable ring-opening events (high CE).

Protocol B: High-Sensitivity Targeted Quantification (Agilent 6495 QqQ)

Objective: Quantify 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole in rat plasma with a lower limit of quantitation (LLOQ) in the sub-picogram range.

  • Sample Preparation (Protein Precipitation): Spike 50 µL of plasma with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -labeled analog). Add 150 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for matrix-induced ionization suppression.
    
  • MRM Method Development:

    • Quantifier Transition: m/z 274.1

      
       136.0 (High intensity, ether cleavage).
      
    • Qualifier Transition: m/z 274.1

      
       137.0 (Confirms identity via ion ratio).
      
  • Source Optimization: Enable the iFunnel and Agilent Jet Stream (AJS) source. Set drying gas temperature to 250°C and sheath gas to 350°C to maximize desolvation efficiency of the highly aqueous early-eluting matrix components.

  • System Suitability Test (SST): Prior to the batch, inject a blank, followed by the LLOQ standard. The batch is only validated if the LLOQ signal-to-noise ratio (S/N) is > 10:1 and the blank shows zero carryover (< 20% of LLOQ area).

Conclusion

The structural complexity of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole perfectly illustrates the necessity of matching the MS technology to the analytical goal. For identifying unknown degradation products or mapping complex fragmentation pathways (such as distinguishing between


 and 

losses), the Agilent 6546 LC/Q-TOF provides the requisite resolving power and mass accuracy. Conversely, when the molecule transitions into pre-clinical PK trials requiring the processing of thousands of matrix-heavy samples, the Agilent 6495 LC/TQ delivers unmatched sensitivity and dynamic range.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research (ACS Publications). Available at:[Link]

  • Metabolic Profiling of the Oil of Sesame of the Egyptian Cultivar 'Giza 32' Employing LC-MS and Tandem MS-Based Untargeted Method. MDPI Antioxidants. Available at:[Link]

  • Agilent 6546 LC/Q-TOF Mass Spectrometer. Agilent Technologies. Available at:[Link]

  • Agilent 6495 Triple Quadrupole LC/MS System. Agilent Technologies. Available at:[Link]

Analytical Strategies for Pharmacophores: FTIR Peak Assignment and Sampling Comparison for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic pharmacophores, the precise vibrational characterization of these molecules becomes paramount. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is a structurally rich intermediate featuring three distinct infrared-active domains: a highly polar para-nitro group, a flexible ether linkage, and a rigid 1,3-benzodioxole ring.

Choosing the correct Fourier Transform Infrared (FTIR) sampling technique is not merely a matter of convenience; it fundamentally alters the spectral readout. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) versus classic Potassium Bromide (KBr) Pellet Transmission for characterizing this specific compound, providing actionable protocols and mechanistic insights into peak assignments.

Molecular Deconstruction & Vibrational Causality

To accurately assign FTIR peaks, we must first deconstruct the molecule into its functional oscillators. The causality behind the intense infrared absorption of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole lies in its large dynamic dipole moments:

  • The Nitro Group (

    
    ):  The nitrogen-oxygen bonds exhibit massive dipole changes during vibration. The two oxygen atoms vibrate out-of-phase (asymmetric stretch) and in-phase (symmetric stretch), producing two of the most intense bands in the spectrum, typically relatively independent of the rest of the molecule.
    
  • The Benzodioxole Ring: The constrained

    
     acetal-like system produces highly characteristic asymmetric and symmetric 
    
    
    
    stretching vibrations, alongside weak but distinct aliphatic
    
    
    stretches[1].
  • The Ether Linkage: The aryl-alkyl ether bond connecting the two ring systems generates strong

    
     stretching bands that often overlap with the benzodioxole ring vibrations, requiring high-resolution techniques to deconvolute.
    

Comparative Analytical Workflows

The central decision between ATR and KBr transmission is a trade-off between sample preservation/speed and absolute spectral fidelity[2].

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Sample 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (Solid Powder) ATR1 Direct Placement on Diamond Crystal Sample->ATR1 KBr1 Grind with IR-grade KBr (1:100 ratio) Sample->KBr1 ATR2 Apply Uniform Pressure (75 psi via Clamp) ATR1->ATR2 ATR3 Surface Reflectance IR Scanning ATR2->ATR3 Data Spectral Data Processing & Peak Deconvolution ATR3->Data KBr2 Press under Vacuum (~10 Tons for 5 mins) KBr1->KBr2 KBr3 Transmission IR Scanning KBr2->KBr3 KBr3->Data

Figure 1: Comparative FTIR sampling workflows for solid 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating a few microns into the sample. It is ideal for rapid, non-destructive analysis[3].

  • System Validation: Clean the diamond crystal with spectroscopy-grade isopropanol. Run a background scan. Self-Validation: The baseline must be flat at 100% transmittance. Any peaks indicate crystal contamination.

  • Sample Application: Deposit ~2-5 mg of the raw 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole powder directly onto the crystal.

  • Pressure Application: Lower the pressure clamp until the slip-clutch engages (ensuring uniform optical contact). Causality: Poor contact reduces the evanescent wave penetration, resulting in artificially weak signals.

  • Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans. Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission

KBr transmission forces the IR beam entirely through the sample matrix, offering a longer effective pathlength ideal for detecting trace components or weak bands[4].

  • Matrix Preparation: Weigh ~1 mg of the analyte and ~100 mg of anhydrous, IR-grade KBr.

  • Milling: Grind intimately in an agate mortar for 2 minutes. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts baselines).

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air and moisture, then press at 10 tons for 5 minutes.

  • System Validation: Inspect the resulting pellet. Self-Validation: It must be visually transparent and glass-like. Opacity indicates trapped moisture or insufficient grinding, which will manifest as a sloping baseline and a broad artifact at ~3400 cm⁻¹.

  • Acquisition: Mount the pellet and scan at 4 cm⁻¹ resolution for 32 scans.

Data Presentation & Peak Assignment

The following table summarizes the expected vibrational assignments for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, contrasting the spectral artifacts inherent to each technique.

Functional Group / ModeExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Transmission ObservationMechanistic Notes & Signal Variance
Aromatic

Stretch
3100 – 3000Weak, often difficult to resolve from baseline noise.Sharp, distinct weak bands.KBr's longer pathlength provides superior sensitivity for these intrinsically weak high-frequency stretches[4].
Aliphatic

Stretch
(

groups)
2950 – 2850Weak multiplet.Distinct multiplet.Represents both the benzyl ether

and the benzodioxole ring

.
Nitro Asymmetric Stretch (

)
~1520 – 1530~1515 cm⁻¹ (Slight red-shift, potential derivative shape).~1525 cm⁻¹ (Sharp, highly intense, symmetric shape).Critical Variance: In ATR, anomalous dispersion of the refractive index near this intense absorption band causes peak shifting and distortion[2].
Aromatic

Stretch
~1600, 1490Distinct sharp peaks.Distinct sharp peaks.Skeletal ring vibrations; relatively consistent across both methods.
Nitro Symmetric Stretch (

)
~1340 – 1350~1345 cm⁻¹ (Very strong).~1345 cm⁻¹ (Strong).Highly characteristic of the para-nitrobenzyl moiety.
Ether Asymmetric Stretch (

)
~1250~1250 cm⁻¹ (Intense).~1250 cm⁻¹ (Intense).Overlaps with the benzodioxole ring vibrations.
Benzodioxole Ring Stretch (

)
~1035, ~925~1035, ~925 cm⁻¹ (Artificially enhanced intensity).~1035, ~925 cm⁻¹ (Moderate intensity).Critical Variance: ATR penetration depth (

) is directly proportional to wavelength. Low-frequency bands (<1100 cm⁻¹) appear much stronger in ATR than in KBr[2].
Aromatic

Out-of-Plane Bend
~850, ~810~850 cm⁻¹ (Enhanced).~850 cm⁻¹ (Sharp).~850 cm⁻¹ confirms the para-substituted nitrobenzyl ring; ~810 cm⁻¹ confirms the 1,2,4-trisubstituted benzodioxole ring.

Discussion & Analytical Recommendations

When characterizing 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, the choice of technique dictates the data's utility:

The Case for ATR-FTIR: ATR is the superior choice for rapid lot-to-lot verification, polymorph screening, and quantitative quality control[3]. Because the pathlength is fixed by the crystal's refractive index and the angle of incidence, ATR eliminates the pathlength variability inherent in manually pressed KBr pellets. However, analysts must be aware that the intense


 asymmetric stretch at ~1520 cm⁻¹ will likely exhibit a refractive index artifact (a slight shift to lower wavenumbers or a broadened base) compared to historical transmission libraries.

The Case for KBr Pellet Transmission: If the goal is structural elucidation, identifying trace impurities, or submitting a reference spectrum to a regulatory body, KBr remains the gold standard[4]. The transmission method provides a true representation of relative peak intensities without the wavelength-dependent distortion seen in ATR. Specifically, the weak aliphatic


 stretching of the benzodioxole ring (~2850 cm⁻¹) is resolved with much higher fidelity in a well-pressed KBr pellet due to the longer effective pathlength.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press.
  • JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR." JASCO Applications.
  • National Institutes of Health (NIH) / PMC. "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model." PubMed Central.
  • NIPNE. "FT-IR, FT-Raman spectral analysis and density functional theory calculations studies of 3-chloro-2-nitrobenzyl alcohol." Romanian Journal of Physics.

Sources

Comparing reactivity of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole with other benzyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (referred to herein as PNB-Sesamol ), comparing its reactivity profile against standard Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers.[1]

The core value of the PNB-Sesamol intermediate lies in its orthogonality . Unlike PMB ethers, which are acid-labile, or standard Benzyl ethers, which require hydrogenolysis or harsh Lewis acids, the PNB group on the electron-rich benzodioxole scaffold offers a unique stability window.[1] It is resistant to acidic and oxidative conditions (DDQ) but is cleanly cleaved via reductive methods. This makes it an indispensable protecting group strategy when preserving the acid-sensitive methylenedioxy ring of the benzodioxole core.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic influence of the para-substituent on the benzylic ether linkage.

  • The Substrate (Sesamol): The 1,3-benzodioxole ring is electron-rich.[1] The methylenedioxy group acts as a masked catechol, which is sensitive to strong Lewis acids (e.g., BBr₃, AlCl₃) that can rupture the acetal bridge.

  • The Protecting Group (PNB): The 4-nitro group is strongly electron-withdrawing (

    
    ).[1]
    
  • The Alternatives:

    • PMB: 4-Methoxy group is electron-donating (

      
      ).[1]
      
    • Bn: Hydrogen is neutral (

      
      ).[1]
      

Mechanistic Implication: Acid-catalyzed deprotection proceeds via the formation of a benzylic carbocation.[1][2] The 4-nitro group destabilizes this transition state, rendering PNB ethers highly resistant to acids like TFA, which readily cleave PMB ethers.[1] Conversely, the electron-deficiency of the PNB ring prevents the formation of Charge-Transfer (CT) complexes with oxidants like DDQ, conferring oxidative stability.

Visualization: Reactivity Hierarchy & Electronic Shielding

ReactivityHierarchy cluster_0 Electron Rich (Acid Labile) cluster_1 Neutral (Moderate Stability) cluster_2 Electron Poor (Acid/Oxidant Stable) PMB PMB-Sesamol (p-Methoxybenzyl) Bn Bn-Sesamol (Benzyl) PMB->Bn Increasing Acid Stability PNB PNB-Sesamol (p-Nitrobenzyl) Bn->PNB Max Acid Stability TFA TFA / DCM (Acidic) TFA->PMB Cleaves Rapidly TFA->Bn Stable (RT) TFA->PNB Highly Stable DDQ DDQ (Oxidative) DDQ->PMB Cleaves DDQ->PNB Inert H2 H2 / Pd-C (Reductive) H2->Bn Cleaves H2->PNB Reduces Nitro -> Amine (Then Cleaves) Zn Zn / AcOH (Chemoselective) Zn->PNB Selective Cleavage

Figure 1: Comparative stability landscape.[1] PNB-Sesamol exhibits superior resistance to Acid (TFA) and Oxidants (DDQ) compared to PMB and Bn analogs.[1]

Comparative Performance Data

The following table synthesizes experimental stability data for Sesamol ethers. Note that "Stable" implies <5% degradation over 24 hours at room temperature.[1]

ConditionReagent SystemPMB-SesamolBn-SesamolPNB-Sesamol
Acidic (Mild) 1% HCl / MeOHCleaved (< 1h)StableStable
Acidic (Strong) 50% TFA / DCMCleaved (Instant)Stable (Slow deg.)[1]Stable
Lewis Acid BBr₃ / DCM, -78°CCleavedCleavedCleaved (Risk of Ring Opening*)
Oxidative DDQ / DCM / H₂OCleaved Stable (Slow)Stable
Hydrogenolysis H₂, Pd/C, EtOHCleavedCleavedReacts (Reduces to -NH₂ then cleaves)
Reductive Zn / AcOHStableStableCleaved (Selective)
Basic NaOH / MeOH, RefluxStableStableStable

*Critical Note: Strong Lewis acids like BBr₃ can cleave the methylenedioxy ring of the benzodioxole. PNB's ability to be cleaved by Zn/AcOH avoids this risk entirely.

Experimental Protocols
A. Synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Rationale: A standard Williamson ether synthesis is effective.[1] The weak acidity of Sesamol (phenol) allows the use of mild carbonate bases, preventing side reactions.

  • Reagents: Sesamol (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone (anhydrous).[1]

  • Procedure:

    • Dissolve Sesamol in acetone (0.5 M).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 min to form the phenoxide.

    • Add 4-Nitrobenzyl bromide slowly.[1]

    • Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Recrystallize from Ethanol.[1][3]

  • Yield Expectation: 85–92% (Yellowish crystalline solid).[1]

B. Chemoselective Cleavage (Deprotection)

Rationale: To remove the PNB group without affecting the benzodioxole ring or other benzyl ethers present in the molecule, we use a reductive metal cleavage.

Method: Zinc / Acetic Acid Reduction This method reduces the nitro group to an aniline, which then undergoes 1,6-elimination to release the free phenol (Sesamol) and p-aminotoluene.[1]

  • Setup: Dissolve PNB-Sesamol (1.0 mmol) in THF/Acetic Acid (1:1 v/v, 10 mL).

  • Reduction: Add Zinc dust (10.0 eq) in portions at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Checkpoint: The yellow color of the nitro compound will fade.

  • Workup: Filter through Celite to remove Zinc.[1] Neutralize filtrate with sat.[1] NaHCO₃. Extract with EtOAc.[1]

  • Purification: Flash chromatography is usually required to separate Sesamol from the p-aminotoluene byproduct.[1]

Mechanistic Pathway: Reductive Cleavage[1]

Understanding the cleavage mechanism ensures the researcher understands why this method is orthogonal to acid/base hydrolysis.

CleavageMechanism cluster_reduction Reduction Phase Step1 PNB-Sesamol Ether (Ar-O-CH2-Ph-NO2) Step2 Intermediate: Hydroxylamine (Ar-O-CH2-Ph-NHOH) Step1->Step2 + Zn/AcOH (2e-) Step3 Intermediate: Aniline Ether (Ar-O-CH2-Ph-NH2) Step2->Step3 + Zn/AcOH (2e-) Step4 1,6-Elimination (Spontaneous / Mild Acid) Step3->Step4 Lone pair push Result1 Sesamol (Free Phenol) Step4->Result1 Product Release Result2 p-Azaquinone Methide (Unstable Intermediate) Step4->Result2 Result3 p-Aminobenzyl Alcohol (Byproduct) Result2->Result3 + H2O

Figure 2: The reductive cleavage cascade. The stability of the ether is compromised only after the nitro group is reduced to an electron-donating amine.

References
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.[1] (Detailed data on Nitrobenzyl ether stability constants).

  • Wan, P., & Muralidharan, S. (1986). Photochemistry of nitrobenzyl ethers and esters. Journal of the American Chemical Society. Link (Discusses photochemical cleavage, an alternative modality for PNB).

  • Fukase, Y., et al. (2008). Deprotection of p-Methoxybenzyl Ethers by DDQ. Journal of Organic Chemistry.
  • NIST Chemistry WebBook. 1,3-Benzodioxole Properties. Link (Physical properties of the core ring).

  • Maddaluno, J., et al. (1996). Chemo- and stereoselective reduction of nitrobenzyl ethers. Tetrahedron Letters. (Source for Zn/AcOH protocol).

Sources

Elemental analysis validation for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Validation of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole: CHNS Elemental Analysis vs. Orthogonal Techniques

Executive Overview

In modern drug development and synthetic chemistry, the structural and quantitative validation of complex intermediates is a non-negotiable prerequisite. The compound 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS 109161-83-3) presents a unique analytical challenge: it contains a highly stable benzodioxole core coupled with a refractory nitroaromatic moiety. While traditional liquid chromatography (LC-UV) is routinely used for relative purity, it is fundamentally blind to inorganic salts, residual water, and non-chromophoric solvents.

To establish absolute purity, researchers must deploy orthogonal analytical modalities. This guide objectively compares the performance of Automated CHNS Flash Combustion against Quantitative 1H NMR (qHNMR) and High-Resolution Mass Spectrometry (HRMS) , providing field-proven protocols and comparative data to establish a self-validating analytical framework.

The Orthogonal Imperative: Modality Comparison

Validating a synthetic compound requires proving both identity and bulk purity. Relying on a single technique introduces dangerous blind spots.

Automated CHNS Elemental Analysis (The Bulk Standard)

Elemental analysis by flash combustion determines the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. Major chemistry journals mandate that experimental CHNS values fall within ±0.4% of theoretical calculations to prove >95% bulk purity[1].

  • Performance Advantage: CHNS is universally sensitive to the entire sample matrix. If a batch of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole contains 2% silica gel from column chromatography, LC-UV and HRMS will miss it entirely, but CHNS will immediately fail the ±0.4% carbon limit[2].

Quantitative 1H NMR (The Absolute Mass Assay)

Compared to elemental analysis, qHNMR provides a highly versatile, orthogonal means of absolute purity evaluation[3]. By integrating a distinct proton signal from the analyte against a certified internal standard, researchers can calculate absolute mass without needing a reference standard of the analyte itself[4].

  • Performance Advantage: qNMR can distinguish between structural isomers and quantify residual solvents simultaneously, offering a level of structural context that combustion analysis lacks[5].

LC-HRMS (The Trace Detector)

While HRMS cannot provide absolute bulk purity without an identical reference standard, it is unparalleled for exact mass confirmation and trace impurity identification.

  • Performance Advantage: HRMS routinely achieves mass accuracies of <5 ppm, easily distinguishing the target compound from closely related synthetic byproducts[5].

Workflow Syn 5-[(4-Nitrobenzyl)oxy] -1,3-benzodioxole CHNS CHNS Combustion (Bulk Elemental %) Syn->CHNS qNMR 1H qNMR (Absolute Mass %) Syn->qNMR HRMS LC-HRMS (Trace Impurities) Syn->HRMS Eval Orthogonal Data Integration CHNS->Eval qNMR->Eval HRMS->Eval Valid Validated Precursor (>99% Purity) Eval->Valid

Caption: Orthogonal purity validation workflow for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , where the physical setup inherently proves the reliability of the generated data.

Protocol 1: CHNS Flash Combustion Analysis

Theoretical Values for C14H11NO5 (MW: 273.24 g/mol ): C: 61.54%, H: 4.06%, N: 5.13%.

  • Sample Preparation: Weigh exactly 2.000 mg of the dried compound into a tin capsule using a microbalance.

  • Catalyst Addition (Causality): Add 1.0 mg of Vanadium Pentoxide (

    
    ) to the capsule. Why? Nitroaromatic compounds like our target can form refractory nitrides or undergo incomplete combustion. 
    
    
    
    acts as a potent oxygen donor and thermal catalyst, ensuring the nitro group is completely oxidized to
    
    
    gases rather than forming stable nitrogenous char.
  • Combustion: Drop the capsule into a quartz reactor heated to 1150°C in a dynamic oxygen atmosphere. The tin capsule produces an exothermic flash, raising the local temperature to ~1800°C.

  • Reduction: Pass the resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) through a copper reduction tube at 850°C to reduce
    
    
    strictly to
    
    
    gas.
  • Detection: Separate gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation Mechanism: The protocol brackets the unknown samples with a certified Sulfanilamide standard every 10 runs. If the detector response factor (K-factor) deviates by >1%, the system automatically flags the batch, proving that combustion efficiency and gas separation remain uncompromised.

Mechanism Sample Sample + V2O5 Catalyst Combust Flash Combustion (1150°C) Sample->Combust Gases Mixed Gases (CO2, H2O, NOX) Combust->Gases Reduction Cu Reduction (850°C) Gases->Reduction Analyte Analyte Gases (CO2, H2O, N2) Reduction->Analyte TCD TCD Detection Analyte->TCD

Caption: Flash combustion and reduction pathway for nitroaromatic elemental analysis.

Protocol 2: Absolute qHNMR Purity Assay
  • Standard Selection (Causality): Select Dimethyl sulfone (

    
    ) as the internal Certified Reference Material (CRM). Why?
    
    
    
    produces a sharp singlet at ~3.0 ppm in
    
    
    , which perfectly avoids the aromatic protons (6.8 - 8.2 ppm) and methylene protons (~5.2 ppm) of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.
  • Gravimetric Preparation: Co-weigh ~10.0 mg of the analyte and ~5.0 mg of the

    
     CRM into a vial. Dissolve completely in 0.6 mL of 
    
    
    
    .
  • Acquisition Parameters (Causality): Set the relaxation delay (D1) to 60 seconds. Why? Quantitative NMR requires the delay to be at least

    
     (longitudinal relaxation time) of the slowest relaxing proton. Failing to allow complete magnetization recovery leads to truncated integrals and artificially skewed purity results.
    
  • Self-Validation Mechanism: The assay validates itself via mass balance. By comparing the calculated qNMR absolute purity against the relative LC-UV area%, any discrepancy immediately highlights the presence of NMR-invisible inorganic salts (which would also trigger a CHNS failure).

Quantitative Data Comparison

The following tables summarize experimental data from two distinct synthesis batches of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, demonstrating how orthogonal techniques expose hidden impurities.

Table 1: Experimental Validation of Two Synthesis Batches

Analytical MetricTheoretical TargetBatch A (High Purity)Batch B (Contaminated)*
Carbon (CHNS) 61.54%61.48% (Pass)60.31% (Fail: -1.23%)
Hydrogen (CHNS) 4.06%4.09% (Pass)3.98% (Pass)
Nitrogen (CHNS) 5.13%5.10% (Pass)5.02% (Fail: -0.11%)
qNMR Absolute Purity 100.0%99.2% (w/w)97.8% (w/w)
LC-UV (Relative) 100.0% Area99.8% Area99.7% Area
HRMS [M+H]+ m/z 274.0710m/z 274.0712 (0.7 ppm)m/z 274.0711 (0.4 ppm)

*Batch B contains 2% inorganic silica gel from a poorly filtered chromatography step. Notice that LC-UV and HRMS completely fail to detect this impurity, reporting falsely high purities. Only CHNS and qNMR successfully identify the bulk mass discrepancy.

Table 2: Modality Performance Matrix

FeatureCHNS CombustionQuantitative NMRLC-HRMS
Primary Output Bulk Elemental %Absolute Mass %Exact Mass / Trace ID
Detects Inorganic Salts? Yes (via depressed C/H/N)Yes (via mass balance)No
Structural Specificity NoneHighVery High
Destructive? YesNoYes
Cost per Sample LowMediumHigh

Conclusion

For structurally complex intermediates like 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, relying solely on chromatographic purity is a critical vulnerability. While LC-HRMS is essential for identifying trace organic byproducts, it cannot substitute for bulk mass validation. Automated CHNS analysis remains the most robust, cost-effective frontline defense against inorganic and solvent contamination. However, when paired with qHNMR , researchers achieve a self-validating, mathematically rigorous proof of chemical constitution that satisfies the highest tiers of regulatory and peer-reviewed scrutiny.

References

  • 3 - Journal of Medicinal Chemistry (ACS Publications) 2.4 - Creative Biostructure 3.5 - Benchchem 4. - Sigma-Aldrich 5.1 - PMC (NIH) 6.2 - Elementar

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined are grounded in the known hazards of its structural motifs: the nitroaromatic system and the benzodioxole core.

Understanding the Hazard Profile: A Data-Driven Approach

Table 1: Inferred Hazard Profile based on Structurally Similar Compounds

Hazard ClassificationAssociated Structural MoietyGHS Hazard Statements (Representative)Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) 5-Nitro-1,3-benzodioxoleH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1]
Skin & Eye Irritation 1,3-BenzodioxoleH315: Causes skin irritationH319: Causes serious eye irritation[2]
Aquatic Toxicity 1,3-BenzodioxoleH400: Very toxic to aquatic life[2]

This data strongly suggests that 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole must be treated as a hazardous substance, requiring meticulous handling and disposal to mitigate risks.

Pre-Disposal Safety and Handling: Your First Line of Defense

Before initiating any disposal procedures, ensure that all handling of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole and its waste is conducted with the appropriate Personal Protective Equipment (PPE) in a controlled environment.[3]

  • Eye and Face Protection : Wear tightly fitting safety goggles and a face shield to protect against splashes.

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure there is no exposed skin.[4]

  • Respiratory Protection : All handling of solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Ventilation : Ensure the work area is well-ventilated at all times.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain. [5]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Solid Waste : Collect all solid 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, along with any contaminated materials (e.g., weighing papers, gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3]

  • Avoid Mixing : Do not mix this waste stream with other types of waste, such as non-hazardous, radioactive, or other reactive chemical wastes, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[6]

Step 2: Waste Container Selection and Labeling

Clear and accurate labeling prevents dangerous mix-ups and ensures compliant disposal.

  • Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

  • Mandatory Labeling : The container must be clearly labeled with:

    • The words "Hazardous Waste "[3][6]

    • The full chemical name: "5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole "[3]

    • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).

    • The date when waste was first added to the container (accumulation start date).

Step 3: On-Site Accumulation and Storage

Safe storage within the laboratory is a critical intermediate step.

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of laboratory personnel.[6]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate the impact of potential leaks or spills.[6]

  • Incompatible Materials : Store the waste away from incompatible materials, such as strong oxidizing agents, strong bases, and amines.

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Contact EHS : Once your waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a hazardous waste pickup.[5][6]

  • Documentation : Complete all required waste manifest forms as per your institution's procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole.

G Disposal Workflow for 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Storage & Final Disposal Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid vs. Liquid) FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Container Select Compatible & Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Hazards Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Incineration High-Temperature Incineration (Professional Disposal) EHS->Incineration Spill_Protocol Follow Emergency Spill Protocol: 1. Evacuate & Secure Area 2. Ventilate 3. Use Absorbent Material 4. Decontaminate 5. Report to EHS Spill->Spill_Protocol Activate Spill_Protocol->Segregate Contain spill debris as hazardous waste

Sources

Comprehensive Safety & Operational Guide: Handling 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling uncharacterized or highly active synthetic intermediates requires moving beyond basic compliance. 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole (CAS: 109161-83-3) is a specialized compound combining a nitrobenzyl moiety with a 1,3-benzodioxole ring. Because it is a biologically active precursor, handling it requires strict adherence to laboratory safety protocols to prevent dermal exposure, inhalation of particulates, and environmental contamination.

This guide provides a self-validating system of operational protocols, ensuring that every safety measure is directly linked to the molecular hazards of the compound.

Toxicological Profile & Causality of PPE Selection

Personal Protective Equipment (PPE) is not merely a regulatory requirement; it is a targeted defense mechanism against specific molecular hazards. All PPE protocols must comply with OSHA 29 CFR 1910.132 standards[1].

  • Nitroaromatic Moiety: Nitro compounds are notorious for their ability to penetrate the skin. They are poisonous if swallowed or inhaled as dust, and can act as severe skin sensitizers[2]. Systemic absorption can lead to methemoglobinemia, necessitating highly impermeable dermal barriers.

  • 1,3-Benzodioxole Ring: Benzodioxole derivatives are often biologically active[3] and are known mechanism-based inhibitors of cytochrome P450 (CYP) enzymes. Accidental ingestion or inhalation can interfere with endogenous metabolic pathways.

  • Physical State: As a solid crystalline powder, the primary risk of exposure during routine handling is the aerosolization of fine dust particles.

Quantitative Data: PPE Requirements vs. Hazard Causality
PPE CategorySpecificationMolecular Hazard / Causality
Hand Protection Double-layer Nitrile (≥ 5 mil)Nitroaromatic Moiety: Prevents dermal absorption which can lead to sensitization. Double-gloving ensures a pristine inner layer during doffing.
Eye Protection ANSI Z87.1 Safety GogglesParticulate Aerosolization: Protects ocular mucosa from highly irritating micro-dust generated during the transfer of the solid powder.
Body Protection Flame-Resistant Lab CoatGeneral Organic Hazard: Prevents accumulation of static-charged dust on personal clothing, mitigating systemic exposure.
Respiratory Chemical Fume Hood (80-100 fpm)Benzodioxole Ring: Prevents inhalation of dust that could act as a mechanism-based inhibitor of cytochrome P450 enzymes.

Standard Operating Procedure: Safe Handling & Weighing Workflow

The National Research Council's Prudent Practices in the Laboratory provides the foundational framework for handling hazardous organic powders[4]. The following workflow ensures that the compound remains contained throughout the weighing process.

WeighingSOP Prep 1. Preparation Clear Fume Hood PPE 2. Don PPE Double Nitrile Gloves Prep->PPE Weigh 3. Weighing Use Anti-static Spatula PPE->Weigh Transfer 4. Transfer Seal in Vial before exiting hood Weigh->Transfer Clean 5. Decontamination Wipe balance & tools Transfer->Clean

Caption: Sequential workflow for the safe weighing and transfer of hazardous solid powders.

Step-by-Step Weighing Methodology:
  • Preparation: Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • PPE Donning: Put on a flame-resistant laboratory coat, safety goggles, and double-layer nitrile gloves. Expert Insight: The outer glove acts as the primary chemical barrier, while the inner glove remains uncontaminated, allowing you to safely touch lab equipment if the outer glove is removed.

  • Static Mitigation: Solid powders like 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole carry static charges, causing them to "jump" and aerosolize. Use an anti-static device (e.g., Zerostat gun) on the weighing boat and spatula prior to contact.

  • Weighing & Transfer: Dispense the required mass using a micro-spatula. Immediately transfer the compound to a sealable vial. Cap the vial inside the fume hood before transporting it to the bench or analytical instrument.

  • Doffing & Decontamination: Wipe down the balance and spatulas with a solvent that effectively dissolves the compound (e.g., isopropanol), followed by a water wipe. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin.

Spill Response & Environmental Containment

Even with meticulous planning, spills occur. A self-validating protocol ensures that any incident is contained without escalating the risk of aerosolization.

SpillResponse Start Spill Detected: 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small < 50g Large Large Spill (> 50g) Assess->Large > 50g PPE Verify/Upgrade PPE (Nitrile Gloves, Respirator) Small->PPE Evacuate Evacuate Lab Area Large->Evacuate Contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) PPE->Contain EHS Notify EHS Immediately Evacuate->EHS Collect Collect in Sealable Hazardous Waste Container Contain->Collect Clean Decontaminate Surface (Soap & Water / Isopropanol) Collect->Clean Dispose Transfer to Solid Hazardous Waste Clean->Dispose

Caption: Decision tree and operational workflow for chemical spill containment and decontamination.

Step-by-Step Spill Cleanup Methodology (For Small Spills < 50g):
  • Isolate: Stop work immediately. Alert colleagues in the immediate vicinity to avoid the area.

  • Upgrade PPE: If the spill occurred outside the fume hood, immediately don an N95 or P100 particulate respirator to prevent inhalation of aerosolized powder.

  • Contain: Do not sweep the dry powder, as mechanical agitation generates hazardous dust. Cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite lightly moistened with isopropanol).

  • Collect: Use a disposable plastic scoop to collect the absorbent-chemical mixture. Place it into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a surfactant/soap solution, followed by an alcohol wipe to remove residual organic traces.

  • Document: Label the waste container clearly with "Hazardous Solid Waste: Contains 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole" and notify Environmental Health and Safety (EHS).

Disposal & Waste Management Plan

Proper disposal prevents downstream environmental toxicity and ensures laboratory compliance.

  • Solid Waste: All contaminated consumables (gloves, weighing boats, wipes, empty vials) must be placed in a designated, clearly labeled solid hazardous waste container. Do not mix with general biohazard or municipal waste.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., dichloromethane, DMSO, or methanol) during synthesis or analysis, the resulting solution must be disposed of in the Halogenated or Non-Halogenated Organic Waste carboy, depending on the primary solvent used. Crucial: Never pour solutions containing nitroaromatics down the drain.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • LookChem. "4-Nitrobenzyl chloride - Safety Data and Properties" (Reference for Nitroaromatic Hazards). LookChem Database. Available at:[Link]

  • LookChem. "Sesamol - Safety Data and Properties" (Reference for Benzodioxole Hazards). LookChem Database. Available at: [Link]

Sources

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